Undecylamine-d23
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H25N |
|---|---|
Molecular Weight |
194.46 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-tricosadeuterioundecan-1-amine |
InChI |
InChI=1S/C11H25N/c1-2-3-4-5-6-7-8-9-10-11-12/h2-12H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2 |
InChI Key |
QFKMMXYLAPZKIB-SJTGVFOPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N |
Canonical SMILES |
CCCCCCCCCCCN |
Origin of Product |
United States |
Foundational & Exploratory
Physical and chemical properties of Undecylamine-d23
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecylamine-d23 is a deuterated form of undecylamine (B147597), a long-chain primary aliphatic amine. In this isotopic variant, 23 of the 25 hydrogen atoms have been replaced with deuterium. This high level of deuteration makes it a valuable tool in various scientific disciplines, particularly in mechanistic studies, metabolic fate determination, and as an internal standard in mass spectrometry-based analyses. Its chemical behavior closely mirrors that of its non-deuterated counterpart, with the notable exception of the kinetic isotope effect, where the stronger carbon-deuterium bond can lead to slower reaction rates in processes involving C-H bond cleavage. This guide provides a detailed overview of the physical and chemical properties, synthesis, and experimental protocols related to this compound, leveraging data from its non-deuterated analog where specific data for the deuterated compound is not available.
Physical and Chemical Properties
The physical and chemical properties of this compound are expected to be very similar to those of standard undecylamine due to the high degree of isotopic enrichment. The primary difference will be in the molecular weight.
| Property | Value |
| Molecular Formula | CD₃(CD₂)₁₀NH₂ |
| Molecular Weight | 194.47 g/mol |
| Isotopic Enrichment | 98 atom % D |
| Appearance | Colorless to pale yellow liquid[1][2] |
| Melting Point | 15-17 °C[1][2][3][4][5] |
| Boiling Point | 240-242 °C at 760 mmHg; 106-107 °C at 8 mmHg[1][3] |
| Density | Approximately 0.796 g/mL at 25 °C[1][3][4][5] |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol (B145695), diethyl ether, and acetone.[1][5] |
| Flash Point | 92 °C (197.6 °F) - closed cup[1][2][3] |
| pKa (of conjugate acid) | 10.63 at 25 °C[1][2] |
| Refractive Index | 1.439 at 20 °C[1][4] |
Experimental Protocols
Synthesis of Undecylamine via Reductive Amination of Undecanal (B90771)
This common method for synthesizing undecylamine can be adapted for the synthesis of this compound by using a deuterated undecanal precursor.[5][6]
Materials:
-
Undecanal (or its deuterated equivalent)
-
Ammonia (B1221849) or another amine source[5]
-
Reducing agent (e.g., sodium borohydride, or hydrogen gas with a catalyst like Raney nickel or palladium on carbon)[5][6][7]
-
Apparatus for inert atmosphere reaction
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a high-pressure autoclave reactor, charge undecanal (1 equivalent) and ethanol as the solvent. Add a slurry of Raney nickel (5-10% by weight of the undecanal).[6]
-
Ammonia Addition: Seal the reactor and purge with nitrogen. Introduce liquid ammonia (10-20 equivalents) into the reactor.[6]
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 80 bar) and heat to the reaction temperature (e.g., 120 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the reaction progress by taking samples and analyzing for the disappearance of undecanal using gas chromatography (GC).[6]
-
Workup: Once the reaction is complete, cool the reactor and carefully release the excess pressure. Remove the catalyst by filtration.[6]
-
Purification: Remove the solvent and excess ammonia by distillation. The crude product is then purified by fractional distillation under reduced pressure to yield undecylamine.[6]
Visualizations
Experimental Workflow: Synthesis of Undecylamine
References
An In-depth Technical Guide to the Synthesis and Isotopic Purity of Undecylamine-d23
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of undecylamine-d23. This deuterated long-chain primary amine is a valuable tool in various research applications, particularly as an internal standard in quantitative mass spectrometry-based assays for metabolomics and pharmacokinetic studies. This document outlines a feasible synthetic route, detailed experimental protocols, and the analytical methods required to ensure the high isotopic enrichment necessary for these applications.
Synthetic Pathway and Strategy
The most direct and efficient synthesis of this compound involves the use of a highly deuterated starting material, undecanoic acid-d21. This precursor can be converted to the target amine via a two-step sequence involving the formation of an amide intermediate followed by its reduction. This method is advantageous as it utilizes commercially available deuterated starting materials and employs well-established, high-yielding chemical transformations.
An alternative, more direct approach is the one-pot reductive amination of undecanoic acid-d21. While potentially more efficient, this method may require specialized catalyst systems and high-pressure equipment.[1] The two-step approach is often more accessible for standard laboratory settings.
Commercially Available Deuterated Precursors
The synthesis of this compound relies on the availability of highly deuterated long-chain fatty acids. The following table summarizes a key commercially available precursor.
| Compound Name | Formula | Isotopic Enrichment (atom % D) | Supplier Examples |
| Undecanoic acid-d21 | C₁₁HD₂₁O₂ | ≥ 98% | FB Reagents |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound from undecanoic acid-d21, its subsequent purification, and the analytical procedures for determining its isotopic purity.
Synthesis of this compound
This protocol is based on a two-step synthesis from undecanoic acid-d21.
Step 1: Synthesis of Undecanamide-d21
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve undecanoic acid-d21 (1.0 eq) in thionyl chloride (2.0 eq).
-
Acyl Chloride Formation: Gently reflux the mixture for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Solvent Removal: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure.
-
Amidation: To the resulting crude undecanoyl-d21 chloride, cautiously add a concentrated aqueous solution of ammonia (B1221849) (excess) at 0 °C.
-
Product Isolation: Stir the mixture vigorously for 1 hour at room temperature. The resulting precipitate is collected by vacuum filtration, washed with cold deionized water, and dried under vacuum to yield undecanamide-d21.
Step 2: Reduction of Undecanamide-d21 to this compound
-
Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add lithium aluminum hydride (LiAlH₄) (1.5 eq) to anhydrous tetrahydrofuran (B95107) (THF).
-
Amide Addition: Dissolve the undecanamide-d21 (1.0 eq) from the previous step in warm, dry THF and add it dropwise to the LiAlH₄ suspension under a nitrogen atmosphere.
-
Reaction: Reflux the reaction mixture for 6-8 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the flask in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide (B78521) solution, and then more water.
-
Product Extraction: Filter the resulting solid and wash it thoroughly with THF. Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure to yield crude this compound.
Purification of this compound
The crude product can be purified by vacuum distillation to obtain the final high-purity this compound.
-
Apparatus Setup: Assemble a vacuum distillation apparatus.
-
Distillation: Transfer the crude this compound to the distillation flask and perform the distillation under high vacuum. Collect the fraction corresponding to the boiling point of undecylamine.
Isotopic Purity Analysis by High-Resolution Mass Spectrometry (HRMS)
The isotopic purity of the synthesized this compound is determined using liquid chromatography-high-resolution mass spectrometry (LC-HRMS).
-
Sample Preparation: Prepare a stock solution of the purified this compound in methanol (B129727) at a concentration of 1 mg/mL. Further dilute this stock solution to a final concentration of 1 µg/mL for analysis.
-
Chromatographic Conditions:
-
System: UPLC system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure the elution and separation of the analyte.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Full scan from m/z 100-300.
-
Resolution: Set to a high resolution (e.g., > 60,000) to resolve the isotopic peaks.
-
-
Data Analysis:
-
Extract the ion chromatograms for the protonated molecular ions of all possible isotopologues (d0 to d23).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity using the following formula:
-
% Isotopic Purity = [Area(d23) / Σ(Areas of all isotopologues)] x 100
-
-
Data Presentation
The following tables summarize the expected and target data for the synthesis and analysis of this compound.
Synthesis and Product Specifications
| Parameter | Undecanamide-d21 | This compound |
| Formula | C₁₁H₄D₂₁NO | CD₃(CD₂)₁₀NH₂ |
| Molecular Weight | 206.44 | 194.47 |
| Theoretical Yield | > 90% | > 80% |
| Appearance | White solid | Colorless liquid |
| Isotopic Enrichment (Target) | > 98 atom % D | > 98 atom % D |
Illustrative Isotopic Purity Data (from HRMS)
| Isotopologue | Theoretical m/z ([M+H]⁺) | Relative Abundance (%) |
| This compound | 195.48 | > 98.0 |
| Undecylamine-d22 | 194.47 | < 2.0 |
| Undecylamine-d21 | 193.47 | < 0.5 |
| ... | ... | ... |
| Undecylamine-d0 | 172.33 | < 0.1 |
Visualizations
The following diagrams illustrate the synthetic pathway and analytical workflow.
Caption: Synthetic workflow for this compound.
Caption: Analytical workflow for isotopic purity determination.
Caption: Use of this compound as an internal standard.
References
Technical Guide: Undecylamine-d23 for Advanced Quantitative Analysis
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of pharmaceutical development, clinical diagnostics, and metabolic research, the accurate quantification of analytes in complex biological matrices is a critical challenge. The use of stable isotope-labeled (SIL) internal standards in conjunction with mass spectrometry has become the gold standard for achieving the highest levels of accuracy and precision. Undecylamine-d23, a deuterated analog of undecylamine, serves as a high-fidelity internal standard for quantitative bioanalysis.
This technical guide provides a comprehensive overview of this compound, including its manufacturers, physicochemical properties, and detailed protocols for its application. Its purpose is to equip researchers and drug development professionals with the necessary information to effectively integrate this standard into their analytical workflows, thereby enhancing the robustness and reliability of their quantitative data. Stable isotope-labeled internal standards are chemically identical to the analyte but have a higher mass, allowing them to be distinguished by a mass spectrometer while co-eluting with the analyte, which compensates for variations in extraction, matrix effects, and instrument response.
Manufacturers and Suppliers
This compound is a specialized chemical available from a select number of reputable suppliers that focus on stable isotope-labeled compounds for research purposes. Key suppliers include:
-
MedChemExpress (MCE): A supplier of high-quality research chemicals and biochemicals, offering this compound for scientific use.
-
LGC Standards: A global leader in the life sciences sector, providing a range of reference materials, including deuterated standards like n-Undecyl-d23-amine.
-
CDN Isotopes: A prominent manufacturer specializing in the synthesis of stable isotope-labeled compounds, offering n-Undecyl-d23-amine for research and development.
Physicochemical and Purity Data
The utility of a deuterated internal standard is fundamentally dependent on its physicochemical characteristics and isotopic enrichment. The data below has been compiled from technical datasheets from leading suppliers.
| Property | Value | Source |
| Chemical Name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-tricosadeuterioundecan-1-amine | LGC Standards |
| CAS Number | 1219805-57-8 | CDN Isotopes, LGC Standards |
| Unlabeled CAS Number | 7307-55-3 | CDN Isotopes, LGC Standards |
| Molecular Formula | CD₃(CD₂)₁₀NH₂ | CDN Isotopes |
| Molecular Weight | 194.47 g/mol | CDN Isotopes |
| Isotopic Purity | ≥98 atom % D | CDN Isotopes, LGC Standards |
| Chemical Purity | ≥98% | LGC Standards |
| Appearance | Liquid | Sigma-Aldrich (for unlabeled) |
| Storage Conditions | Room Temperature | CDN Isotopes |
Core Application: Isotope Dilution Mass Spectrometry
This compound is designed for use in Isotope Dilution Mass Spectrometry (IDMS), the premier method for accurate quantification in complex samples. The core principle of IDMS is the introduction of a known quantity of the stable isotope-labeled standard into a sample at the earliest stage of preparation. Because the deuterated standard is nearly chemically and physically identical to the endogenous analyte, it experiences the same processing variations, including extraction efficiency, sample loss, and ionization suppression or enhancement in the mass spectrometer. By measuring the ratio of the signal from the native analyte to that of the deuterated internal standard, these variations are normalized, resulting in highly accurate and precise quantification.
Experimental Protocols
While a specific application note for this compound is not publicly available, its use follows the standard, robust protocol for any deuterated internal standard in a bioanalytical LC-MS/MS workflow. The following is a representative methodology adapted from validated industry practices.
Protocol 1: Bioanalytical Sample Quantification
This protocol outlines the procedure for quantifying an analyte (e.g., a primary amine drug or metabolite structurally similar to undecylamine) in a biological matrix like human plasma.
1. Preparation of Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the non-labeled analyte reference standard in an appropriate solvent (e.g., methanol).
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a separate stock solution of this compound in the same solvent.
-
Working Standard Solutions: Serially dilute the analyte stock solution with a 50:50 (v/v) mixture of acetonitrile (B52724) and water to prepare a series of working standards for the calibration curve (e.g., 8-10 concentration levels) and quality control (QC) samples.
-
IS Working Solution (e.g., 10 ng/mL): Dilute the this compound stock solution with the same 50:50 acetonitrile:water mixture to a concentration that yields a robust signal in the mass spectrometer.
2. Sample Preparation (Protein Precipitation Method):
-
Aliquot 100 µL of each sample (calibration standard, QC, or unknown study sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS Working Solution (10 ng/mL) to every tube except for blank matrix samples. Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).
3. LC-MS/MS Analysis:
-
Chromatography: Use a suitable C18 column to perform reverse-phase chromatography. The mobile phase gradient will be optimized to ensure the analyte and this compound co-elute and are separated from other matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Optimize the specific precursor-to-product ion transitions for both the analyte and this compound. Due to the deuterium (B1214612) labeling, the precursor ion for this compound will have a higher mass-to-charge ratio (m/z) than the analyte.
-
Tune instrument parameters (e.g., collision energy, declustering potential) to maximize the signal for each transition.
-
4. Data Processing and Quantification:
-
Integrate the chromatographic peak areas for both the analyte and the internal standard (this compound).
-
Calculate the peak area ratio (Analyte Peak Area / IS Peak Area) for all samples.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound is a high-purity, stable isotope-labeled internal standard essential for demanding quantitative bioanalytical applications. Its chemical properties, closely mimicking its unlabeled counterpart, ensure it effectively corrects for analytical variability, from sample preparation to mass spectrometric detection. By following established protocols for isotope dilution mass spectrometry, researchers in drug development and other scientific disciplines can leverage this compound to achieve highly accurate, precise, and reliable quantification of structurally similar analytes in complex biological matrices.
Undecylamine-d23: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of Undecylamine-d23, including its fundamental properties, and explores the known applications and experimental protocols related to its non-deuterated analogue, undecylamine (B147597).
This compound is the deuterated form of undecylamine, a primary alkylamine. While specific research on this compound is limited, its primary application lies in its use as an internal standard for mass spectrometry-based quantification of undecylamine. The deuterium (B1214612) labeling provides a distinct mass shift, allowing for accurate differentiation and measurement of the non-deuterated compound in complex biological or chemical matrices.
Core Physicochemical Properties
A summary of the key physicochemical properties for both this compound and its non-deuterated counterpart, undecylamine, is presented below. This data is crucial for handling, storage, and application in experimental settings.
| Property | This compound | Undecylamine |
| CAS Number | 1219805-57-8[1][2][3] | 7307-55-3[1][2][4] |
| Molecular Formula | C₁₁D₂₃H₂N[1] | C₁₁H₂₅N[4] |
| Molecular Weight | 194.47 g/mol [2] | 171.326 g/mol [4] |
| Appearance | - | Clear colorless to slightly yellow liquid[4] |
| Boiling Point | - | 240.6 °C at 760 mmHg[4] |
| Melting Point | - | 15-17 °C[4] |
| Density | - | 0.801 g/cm³[4] |
| Flash Point | - | 92.2 °C[4] |
| pKa | - | 10.63 (at 25℃)[4] |
Applications in Research
The applications of undecylamine, and by extension the utility of this compound as an analytical tool, span various scientific domains.
Antifungal Activity
Undecylamine and its derivatives have demonstrated notable antifungal properties. The primary mechanism of action is the disruption of the fungal cell membrane's integrity.[2] The long, hydrophobic alkyl chain of undecylamine inserts into the lipid bilayer of the fungal cell membrane, while the polar amine head group interacts with the phospholipid heads. This integration disrupts the membrane's structure, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[2]
References
Safety data sheet (SDS) for Undecylamine-d23
An In-depth Technical Guide to the Safety Data for Undecylamine-d23
This guide provides a comprehensive overview of the safety data for this compound, a deuterated form of undecylamine (B147597). The information presented is intended for researchers, scientists, and drug development professionals who may handle this compound. The data is compiled from available Safety Data Sheets (SDS) for both the deuterated and non-deuterated forms of undecylamine. It is crucial to note that while the toxicological and physical properties of isotopically labeled compounds are generally similar to their non-labeled counterparts, it is best practice to handle all chemicals with care and to consult the specific SDS provided by the supplier.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. Key quantitative data for this compound and its non-deuterated analog are summarized below.
Table 1: Physical and Chemical Properties of this compound and Undecylamine
| Property | This compound | Undecylamine |
| CAS Number | 1219805-57-8[1] | 7307-55-3[1][2] |
| Molecular Formula | CD₃(CD₂)₁₀NH₂[1] | C₁₁H₂₅N[2] |
| Molecular Weight | 194.47 g/mol [1] | 171.32 g/mol [2][3] |
| Appearance | - | Clear, colorless to almost colorless liquid[2] |
| Melting Point | - | 15-17 °C (59-62.6 °F)[2][3] |
| Boiling Point | - | 106-107 °C @ 8 mm Hg[2] |
| Density | - | 0.796 g/mL at 25 °C[2][3] |
| Flash Point | - | 92 °C (197.6 °F) - Closed Cup[2][3] |
| pKa | - | 10.63 at 25 °C[2] |
| Isotopic Enrichment | 98 atom % D[1] | - |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature, potential for acute toxicity, and environmental risks.
Table 2: GHS Hazard Classification for Undecylamine
| Hazard Class | Hazard Category |
| Acute Toxicity, Oral | Category 3 or 4 |
| Skin Corrosion/Irritation | Category 1B |
| Serious Eye Damage/Eye Irritation | Category 1 |
| Acute Aquatic Toxicity | Category 1 |
| Chronic Aquatic Toxicity | Category 1 |
Note: This classification is for the non-deuterated undecylamine and should be considered representative for this compound.
The following diagram illustrates the relationship between the chemical's properties and its primary GHS hazards.
Caption: Relationship between this compound's identity and its primary GHS hazards.
Handling and Storage Precautions
Given its hazardous properties, strict protocols must be followed when handling and storing this compound.
Handling:
-
Always work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.[2]
-
Avoid all personal contact with the substance.[2]
-
Wear appropriate personal protective equipment (PPE) at all times.[2]
-
Use non-sparking tools and take precautionary measures against static discharge, as the material is combustible.[2][4]
-
Ground all metal parts of equipment to prevent ignition of vapors by static electricity.[2][4]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2][4]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][4][5]
-
Keep away from heat, open flames, hot surfaces, and other sources of ignition.[2][4][5]
-
Incompatible Materials: Avoid contact with acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[2][5]
The following diagram outlines a safe workflow for handling this compound in a laboratory setting.
Caption: Safe laboratory workflow for handling undecylamine.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is summarized in the table below.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Purpose |
| Eye/Face | Chemical safety goggles or a full-face shield.[2] | Protects against splashes that can cause severe eye damage.[2] |
| Skin | Chemical-resistant gloves (e.g., Nitrile, type ABEK), chemical-resistant apron or lab coat, and closed-toe shoes.[2] | Prevents skin contact which causes severe chemical burns.[2] |
| Respiratory | Required when vapors or aerosols are generated or if ventilation is inadequate. Use a NIOSH/MSHA-approved respirator with a multi-purpose/ABEK filter.[2] | Protects against inhalation of irritating and harmful vapors.[2] |
First-Aid Measures
Immediate and appropriate first aid is crucial in the event of an exposure.
Table 4: First-Aid Procedures
| Exposure Route | First-Aid Instructions |
| Inhalation | Remove the victim to fresh air immediately. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[2][4][5] |
| Skin Contact | Immediately flush the affected skin with large amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. A safety shower should be used if the contact area is large. Seek immediate medical attention.[2][4] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[2][4][5] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5] |
Fire-Fighting Measures
Undecylamine is a combustible liquid.[2]
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[2][4][5] Water mist can be used to cool closed containers.[2][4]
-
Specific Hazards Arising from the Chemical: Vapors are heavier than air and may form explosive mixtures with air at elevated temperatures.[2][4] Thermal decomposition can release hazardous combustion products, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[2][4][6] Run-off from fire-fighting may be toxic to aquatic life and should be contained.[2]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid breathing vapors, mist, or gas. Remove all sources of ignition.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5] Discharge into the environment must be avoided.
-
Methods for Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste.[4][5] Keep in suitable, closed containers for disposal.
Toxicological Information
-
Acute Oral Toxicity: Toxic if swallowed.
-
Skin Corrosion/Irritation: Causes severe skin burns.[2]
-
Serious Eye Damage/Irritation: Causes serious eye damage.[2]
-
Sensitization: No sensitizing effects are known.[7]
-
Carcinogenicity: Not listed as a carcinogen by IARC, NTP, or OSHA.[7]
Ecological Information
Undecylamine is very toxic to aquatic life with long-lasting effects.[5] It is imperative to prevent its release into the environment.
Experimental Protocols
The data presented in this guide is derived from standard testing protocols for chemical safety, as mandated by regulatory bodies. For instance, the flash point is determined using the "closed cup" method.[2][3] Specific details of the experimental protocols used to generate the data in the SDS are not typically provided in the document itself. For detailed methodologies, it is recommended to consult relevant OECD guidelines or other standardized testing protocols for chemical hazard assessment.
References
The Unseen Workhorse: A Technical Guide to the Applications of Deuterated Undecylamine in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the precise world of modern scientific research, particularly in fields like drug development, proteomics, and lipidomics, accuracy and reliability are paramount. The quest for cleaner data and more definitive results has led to the widespread adoption of stable isotope-labeled compounds. Among these, deuterated molecules—where hydrogen atoms are replaced by their heavier, non-radioactive isotope, deuterium (B1214612)—have become indispensable tools. This technical guide provides an in-depth exploration of the applications of a specific deuterated long-chain primary amine: deuterated undecylamine (B147597).
Undecylamine (C₁₁H₂₅N) is a long-chain primary amine with properties that make it a valuable molecule in various chemical and biological studies.[1] Its deuterated analogue, typically undecylamine-d23 (CD₃(CD₂)₁₀NH₂), offers significant advantages in analytical and metabolic research. This guide will delve into the core principles behind its utility, provide detailed experimental protocols, and present quantitative data to illustrate its practical applications.
Core Principles: The Power of Deuterium Substitution
The primary advantages of using deuterated undecylamine stem from two key principles: the Kinetic Isotope Effect (KIE) and its utility as a stable isotope-labeled internal standard in mass spectrometry.
The Kinetic Isotope Effect (KIE)
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to the higher mass of deuterium.[2] Consequently, chemical reactions that involve the cleavage of a C-D bond in the rate-determining step proceed more slowly than those involving a C-H bond.[2] This phenomenon, known as the Kinetic Isotope Effect, is a cornerstone of using deuterated compounds in drug metabolism and pharmacokinetic studies.[2][3][4] By strategically replacing hydrogens with deuterium at sites of metabolic activity, researchers can slow down the metabolism of a drug, potentially leading to an increased half-life, improved bioavailability, and a reduction in the formation of toxic metabolites.[2]
Stable Isotope-Labeled Internal Standard
In quantitative mass spectrometry, a major challenge is accounting for variations in sample preparation, instrument response, and matrix effects.[5][6] A stable isotope-labeled internal standard (SIL-IS), such as deuterated undecylamine, is the gold standard for addressing these issues.[6] A known amount of the deuterated standard is added to a sample at the beginning of the workflow.[6] Because it is chemically almost identical to the non-deuterated analyte (in this case, undecylamine or a molecule derivatized with it), it behaves similarly during extraction, chromatography, and ionization.[6] However, due to its higher mass, it is distinguishable by the mass spectrometer. By measuring the ratio of the analyte to the internal standard, accurate and precise quantification can be achieved, as this ratio remains constant even if absolute signal intensities fluctuate.[7]
Synthesis of Deuterated Undecylamine
While specific, detailed publications on the synthesis of this compound are not abundant in public literature, a plausible and effective route can be constructed by combining established methods for the synthesis of deuterated amines and the synthesis of undecylamine from undecanoic acid.[8][9] A common approach involves the reduction of a deuterated amide.
Commercially available this compound is a valuable resource for researchers, providing key specifications for its use.
Table 1: Specifications of Commercially Available this compound
| Parameter | Value | Reference |
| Synonym | 1-Aminoundecane-d23, Hendecylamine-d23 | [10] |
| Formula | CD₃(CD₂)₁₀NH₂ | [10] |
| Molecular Weight | 194.47 g/mol | [10] |
| Isotopic Enrichment | ≥98 atom % D | [10] |
Applications and Experimental Protocols
The primary research applications of deuterated undecylamine are as an internal standard in quantitative mass spectrometry for proteomics and lipidomics, and potentially in pharmacokinetic studies where a long-chain amine is the subject of investigation.
Internal Standard for Quantitative Lipidomics
In lipidomics, accurate quantification of lipid species is crucial for understanding their roles in health and disease.[6] Deuterated standards are indispensable for this purpose.[6] While a deuterated version of every lipid is not always available or cost-effective, a representative deuterated standard for a class of lipids or for a derivatization agent can be employed.
Experimental Protocol: Quantification of a Primary Amine-Containing Lipid Class using Deuterated Undecylamine as an Internal Standard
This protocol outlines a general workflow for the relative quantification of a lipid class containing a primary amine, using deuterated undecylamine as an internal standard.
1. Materials and Reagents:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Deuterated undecylamine (this compound) solution of known concentration
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
LC-MS/MS system
2. Sample Preparation and Lipid Extraction (Folch Method):
-
To a known amount of the biological sample, add a precise volume of the deuterated undecylamine internal standard solution.
-
Add a 2:1 mixture of chloroform:methanol to the sample.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.
3. LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the lipids using a suitable chromatography column and gradient.
-
Detect the analytes and the internal standard using the mass spectrometer in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.
Table 2: Hypothetical LC-MS/MS Parameters for Undecylamine and Deuterated Undecylamine
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Undecylamine | 172.2 | [Fragment 1] | [Value] |
| [Fragment 2] | [Value] | ||
| This compound | 195.4 | [Deuterated Fragment 1] | [Value] |
| [Deuterated Fragment 2] | [Value] |
Note: Specific fragment ions and collision energies would need to be determined empirically.
4. Data Analysis:
-
Integrate the peak areas for the analyte and the deuterated internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the analyte by comparing this ratio to a calibration curve prepared with known amounts of the non-deuterated analyte and a fixed amount of the internal standard.
Derivatization and Analysis by GC-MS
For analysis by Gas Chromatography (GC), primary amines like undecylamine often require derivatization to improve their volatility and chromatographic peak shape.[11] Deuterated undecylamine can serve as an excellent internal standard in such analyses.
Experimental Protocol: GC-MS Analysis of Undecylamine with Deuterated Internal Standard and TFAA Derivatization
This protocol describes the derivatization of undecylamine and its deuterated internal standard with trifluoroacetic anhydride (B1165640) (TFAA) followed by GC-MS analysis.[11]
1. Materials and Reagents:
-
Undecylamine sample
-
This compound internal standard solution
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (B1210297) (anhydrous)
-
GC-MS system
2. Standard and Sample Preparation:
-
Prepare a series of calibration standards containing known concentrations of undecylamine and a fixed concentration of this compound.
-
Prepare the unknown sample by adding the same fixed concentration of this compound.
3. Derivatization:
-
To an aliquot of the standard or sample solution, add ethyl acetate.
-
Add TFAA, cap the vial, and vortex.
-
Heat the vial at 60°C for 30 minutes.[11]
-
Cool to room temperature before GC-MS analysis.
4. GC-MS Analysis:
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, hold for 5 minutes.[11]
-
Carrier Gas: Helium
-
Ionization Mode: Electron Ionization (EI) at 70 eV[11]
-
Scan Range: m/z 40-500[11]
Table 3: Expected Mass Spectral Data for TFAA-Derivatized Undecylamine and its Deuterated Analog
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| Undecylamine-TFA | 267.2 | [Expected Fragments] |
| This compound-TFA | 290.4 | [Expected Deuterated Fragments] |
5. Data Analysis:
-
The purity or concentration of undecylamine is determined by comparing the peak area ratio of the derivatized analyte to the derivatized deuterated internal standard against the calibration curve.
Applications in Proteomics
In proteomics, chemical labeling techniques are used for relative and absolute quantification of proteins. While not a direct label for peptides, deuterated undecylamine could potentially be used in derivatization schemes for specific amino acid side chains (e.g., those with carboxyl groups) to introduce a quantifiable tag, although this is a less common application. A more direct role is as an internal standard in studies where undecylamine itself is a metabolite of interest or is used as a matrix component or surface modifier in sample preparation.
Pharmacokinetic Studies
If undecylamine or a structurally similar long-chain amine were being investigated as a drug candidate, its deuterated version would be invaluable in pharmacokinetic studies.[2][3][4]
Application in a "Co-dosing" Pharmacokinetic Study:
A "co-dosing" study involves administering a mixture of the deuterated and non-deuterated drug to subjects. By analyzing the ratio of the two compounds in plasma samples over time, researchers can accurately determine the drug's pharmacokinetic parameters while minimizing inter-individual variability.
Conclusion
Deuterated undecylamine is a specialized yet powerful tool for researchers in various scientific disciplines. Its primary and most impactful application is as a stable isotope-labeled internal standard for quantitative mass spectrometry, where it significantly enhances the accuracy and precision of measurements in complex biological matrices. This is particularly relevant in the fields of lipidomics and proteomics. Furthermore, the principles of the kinetic isotope effect suggest its potential utility in drug metabolism and pharmacokinetic studies involving long-chain primary amines. While specific published research on deuterated undecylamine is not extensive, the foundational principles of deuterated standards and the established analytical protocols for undecylamine provide a robust framework for its effective use in research. As the demand for highly accurate and reproducible quantitative data continues to grow, the role of "unseen workhorses" like deuterated undecylamine will become increasingly critical in advancing scientific discovery.
References
- 1. A general, versatile and divergent synthesis of selectively deuterated amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. epj-conferences.org [epj-conferences.org]
- 10. cdnisotopes.com [cdnisotopes.com]
- 11. benchchem.com [benchchem.com]
Undecylamine-d23: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Undecylamine-d23. Due to the limited availability of specific stability data for the deuterated form, this document synthesizes information from its non-deuterated counterpart, Undecylamine (also known as 1-aminoundecane), and general principles of long-chain primary amine chemistry. All recommendations should be supplemented by in-house stability studies for specific applications.
Summary of Stability and Storage
This compound is a stable compound when stored under the recommended conditions.[1] However, like all chemical compounds, its purity and integrity can be affected by environmental factors over time. The following sections provide detailed information on storage, handling, and potential degradation pathways.
Recommended Storage Conditions
Proper storage is crucial for maintaining the chemical purity and isotopic enrichment of this compound.
| Parameter | Recommendation | Source |
| Temperature | Room temperature. | [1][2] |
| Light | Store in a light-resistant container. | General practice for amines |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | General practice for amines |
| Container | Tightly sealed, non-reactive container (e.g., amber glass vial with a PTFE-lined cap). | [3] |
| Re-analysis | Re-analyze for chemical purity after three years. | [1][2] |
Handling Precautions
Undecylamine and its deuterated form are classified as corrosive and harmful if swallowed.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.[3]
Potential Degradation Pathways
While specific degradation pathways for this compound have not been extensively published, long-chain primary amines are susceptible to two primary degradation mechanisms: oxidation and thermal degradation.
-
Oxidative Degradation: The presence of oxygen can lead to the formation of various oxidation products. This process can be accelerated by the presence of metal ions. Primary amines can be oxidized to imines, nitroso compounds, or further to nitro compounds.
-
Thermal Degradation: Elevated temperatures can cause the decomposition of long-chain amines, potentially leading to chain cleavage and the formation of smaller, more volatile compounds.
The following diagram illustrates a simplified potential degradation pathway for a primary amine like this compound.
Experimental Protocols for Stability Assessment
To ensure the suitability of this compound for a specific application, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to identify potential degradation products and establish a stability-indicating analytical method. The following is a general protocol that can be adapted.
Forced Degradation Study Protocol
Objective: To investigate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
High-purity water
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid, LC-MS grade
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and/or a Mass Spectrometer (MS) detector
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of this compound in an oven at 70°C for 48 hours. Dissolve in the initial solvent to the stock concentration.
-
Photolytic Degradation: Expose a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Dissolve in the initial solvent to the stock concentration.
-
Control Sample: Keep a sample of the stock solution at 4°C, protected from light.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all samples by a suitable, validated stability-indicating HPLC or LC-MS method.
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control sample.
-
Calculate the percentage of degradation of this compound.
-
Identify and quantify any degradation products.
The following diagram illustrates the experimental workflow for a forced degradation study.
Conclusion
This compound is a stable compound under recommended storage conditions. However, to ensure its integrity for specific research and development applications, it is imperative to adhere to proper storage and handling protocols. Furthermore, conducting in-house forced degradation studies is strongly advised to understand its stability profile in the context of its intended use and to develop appropriate analytical methods for its quality control. The information and protocols provided in this guide serve as a foundational resource for researchers, scientists, and drug development professionals working with this deuterated compound.
References
Navigating the Isotopic Landscape: A Technical Guide to Undecylamine-d23
For Researchers, Scientists, and Drug Development Professionals
In the precise and demanding world of analytical research and drug development, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative results. Among these, Undecylamine-d23 stands out as a critical tool for mass spectrometry-based applications. This technical guide provides an in-depth overview of the price, availability, and technical specifications of this compound, alongside a detailed experimental protocol for its application as an internal standard in the liquid chromatography-mass spectrometry (LC-MS) analysis of long-chain primary amines.
Price and Availability
The accessibility of specialized chemical reagents is a crucial consideration for any research endeavor. This compound is available from a select number of specialized chemical suppliers. The price can vary based on the quantity, purity, and the supplier. Below is a summary of available market data.
| Supplier | Catalog Number | Quantity | Price (USD) |
| CDN Isotopes | D-6255 | 10 mg | Contact for Quote |
| LGC Standards | CDN-D-6255-0.01G | 10 mg | Contact for Quote |
| Mithridion (via Gentaur) | - | 10 mg | $683.15[1] |
Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.
Technical Specifications
A thorough understanding of the technical specifications of an internal standard is essential for its proper use and for ensuring the integrity of experimental data.
| Property | Specification | Source |
| Chemical Name | n-Undecylamine-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-d23 | - |
| CAS Number | 1219805-57-8 | CDN Isotopes |
| Molecular Formula | C₁₁H₂D₂₃N | CDN Isotopes |
| Molecular Weight | 194.47 g/mol | CDN Isotopes |
| Isotopic Enrichment | ≥98 atom % D | LGC Standards, CDN Isotopes |
| Chemical Purity | ≥98% | LGC Standards |
| Appearance | - | - |
| Storage Conditions | Room Temperature | CDN Isotopes |
| Stability | Stable under recommended storage conditions. Re-analysis recommended after three years. | CDN Isotopes |
Experimental Protocol: Quantification of Long-Chain Primary Amines in Biological Matrices using this compound as an Internal Standard by LC-MS/MS
The following protocol provides a detailed methodology for the quantification of endogenous long-chain primary amines in a biological matrix, such as plasma, using this compound as an internal standard. This method is particularly relevant for metabolomics and pharmacokinetic studies.
Materials and Reagents
-
This compound (Internal Standard)
-
Reference standards for the analytes of interest (e.g., undecylamine, dodecylamine, etc.)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., human plasma)
-
Microcentrifuge tubes
-
Autosampler vials
Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock): Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.
-
Working Internal Standard Solution (Working IS): Dilute the IS Stock solution with methanol:water (1:1, v/v) to a final concentration of 100 ng/mL.
-
Analyte Stock Solutions: Prepare individual stock solutions of each target long-chain primary amine in methanol at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking the appropriate amounts of the analyte stock solutions into the biological matrix. The concentration range should cover the expected levels of the analytes in the samples.
Sample Preparation
-
Thaw frozen biological samples (e.g., plasma) on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample.
-
Add 10 µL of the Working IS solution (100 ng/mL this compound) to each sample, calibrator, and quality control sample.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the tubes for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
Monitor the specific precursor-to-product ion transitions for each analyte and for this compound. The exact m/z values will need to be determined by direct infusion of the individual standards. For this compound, the precursor ion will be [M+H]⁺ at approximately m/z 195.5.
-
Data Analysis and Quantification
-
Integrate the peak areas for each analyte and the internal standard (this compound) in the chromatograms.
-
Calculate the peak area ratio of each analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the key steps from sample preparation to data analysis.
Caption: A streamlined workflow for the quantitative analysis of long-chain primary amines using this compound.
Logical Relationship of Quantification
The core principle of using a stable isotope-labeled internal standard is based on the assumption that the analyte and the internal standard behave identically during sample preparation and analysis. This relationship ensures that any loss of analyte during the process is compensated for by a proportional loss of the internal standard, leading to an accurate final measurement.
Caption: The logical basis for accurate quantification using a stable isotope-labeled internal standard.
This comprehensive guide provides the essential information for researchers and scientists to effectively source and utilize this compound in their analytical workflows. The detailed protocol and visualizations offer a practical framework for achieving precise and reliable quantification of long-chain primary amines, contributing to the advancement of research in drug development and beyond.
References
Undecylamine vs. Undecylamine-d23: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core differences between Undecylamine and its deuterated analogue, Undecylamine-d23. Primarily, this document will focus on the physicochemical properties of both compounds and the application of this compound as an internal standard in quantitative analytical methodologies, a critical practice in drug development and research.
Core Physicochemical Differences
Undecylamine is a primary alkylamine with an 11-carbon chain. Its deuterated counterpart, this compound, is structurally identical except that all 23 hydrogen atoms on the undecyl chain have been replaced with deuterium (B1214612) atoms. This isotopic substitution results in a significant increase in molecular weight but has a negligible effect on the compound's chemical properties and physical characteristics such as boiling point, melting point, and solubility. This near-identical chemical behavior is the cornerstone of its utility as an internal standard.
| Property | Undecylamine | This compound |
| Chemical Formula | C₁₁H₂₅N | C₁₁H₂D₂₃N (as CD₃(CD₂)₁₀NH₂) |
| Molecular Weight | 171.32 g/mol | 194.47 g/mol |
| CAS Number | 7307-55-3 | Not explicitly found, supplier dependent |
| Boiling Point | 240-242 °C at 760 mmHg | Expected to be very similar to Undecylamine |
| Melting Point | 15-17 °C | Expected to be very similar to Undecylamine |
| Appearance | Colorless to pale yellow liquid | Not explicitly found, expected to be similar |
| Solubility | Limited solubility in water; soluble in organic solvents | Expected to be very similar to Undecylamine |
The Role of this compound as an Internal Standard
In quantitative analysis, particularly in chromatography coupled with mass spectrometry (LC-MS/MS), an internal standard is a compound added to a sample in a known concentration to facilitate the accurate quantification of an analyte. The ideal internal standard has chemical and physical properties that are very similar to the analyte of interest.
Deuterated compounds like this compound are considered the "gold standard" for use as internal standards in mass spectrometry-based quantification. The key advantages are:
-
Co-elution: Due to their nearly identical physicochemical properties, deuterated standards co-elute with the non-deuterated analyte during chromatographic separation.
-
Similar Ionization Efficiency: They exhibit similar ionization behavior in the mass spectrometer's ion source.
-
Compensation for Matrix Effects: Any suppression or enhancement of the analyte's signal due to the sample matrix will be mirrored by the internal standard, allowing for accurate correction.
-
Improved Precision and Accuracy: The use of a deuterated internal standard corrects for variations in sample preparation, injection volume, and instrument response, leading to more precise and accurate results.
Experimental Protocol: Quantification of an Aliphatic Amine using this compound as an Internal Standard
This section outlines a general experimental protocol for the quantification of a hypothetical aliphatic amine analyte in a biological matrix (e.g., plasma) using this compound as an internal standard via LC-MS/MS.
1. Preparation of Standard and Quality Control (QC) Samples:
-
Prepare a stock solution of the aliphatic amine analyte and this compound in a suitable organic solvent (e.g., methanol).
-
Create a series of calibration standards by spiking known concentrations of the analyte stock solution into the blank biological matrix.
-
Add a constant concentration of the this compound internal standard stock solution to all calibration standards and QC samples.
-
Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
2. Sample Preparation (Protein Precipitation):
-
To an aliquot of the plasma sample (or standard/QC), add a volume of cold acetonitrile (B52724) (typically 3x the sample volume) to precipitate proteins.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a suitable C18 reversed-phase column for separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid). The gradient will be optimized to achieve good separation of the analyte from other matrix components.
-
-
Mass Spectrometry (MS/MS):
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion for both the analyte and the internal standard and monitoring a specific product ion for each after fragmentation in the collision cell.
-
Analyte MRM Transition: [M+H]⁺ → specific fragment ion
-
This compound MRM Transition: [M+H]⁺ → specific fragment ion (The precursor and product ions will have a mass shift corresponding to the number of deuterium atoms).
-
4. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard in each sample.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
Visualizations
Caption: A typical experimental workflow for quantifying an analyte using a deuterated internal standard.
Methodological & Application
Application Note: High-Throughput Quantification of Undecylamine in Human Plasma using Undecylamine-d23 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantitative analysis of small molecules in complex biological matrices.[1] However, the accuracy and precision of LC-MS/MS assays can be affected by several factors, including sample preparation variability, matrix effects, and instrument drift.[2][3] To ensure reliable and reproducible results, the use of an internal standard (IS) is essential.[3] An ideal internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, thereby correcting for variations throughout the analytical process.[4]
Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are considered the gold standard for quantitative LC-MS/MS analysis.[4][5] Because they are chemically and physically almost identical to the analyte, they exhibit nearly identical behavior during sample extraction, chromatographic separation, and mass spectrometric detection.[4] This application note describes a robust and sensitive method for the quantification of Undecylamine in human plasma using its deuterated analog, Undecylamine-d23, as an internal standard.
Experimental Workflow The overall experimental workflow involves spiking the plasma sample with the internal standard, followed by a simple protein precipitation step to remove macromolecules. The resulting supernatant is then directly injected into the LC-MS/MS system for analysis.
Methodology
Materials and Reagents
-
Undecylamine (Analyte), ≥99% purity
-
This compound (Internal Standard), isotopic enrichment ≥98%[4]
-
LC-MS Grade Acetonitrile (ACN)
-
LC-MS Grade Methanol (B129727) (MeOH)
-
LC-MS Grade Water
-
Formic Acid (FA), LC-MS grade
-
Human Plasma (K2-EDTA)
Preparation of Standard and QC Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Undecylamine and this compound in methanol.
-
Analyte Working Solutions: Serially dilute the Undecylamine stock solution with 50:50 (v/v) ACN:Water to prepare calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL. Prepare Quality Control (QC) samples at three levels: Low (3 ng/mL), Medium (75 ng/mL), and High (750 ng/mL).
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 50 ng/mL. This concentration should provide a stable and reliable MS response without suppressing the analyte's ionization.[6]
Sample Preparation Protocol (Protein Precipitation)
This protocol is designed for a 96-well plate format for high-throughput processing.[7][8]
-
Add 50 µL of blank plasma, calibration standard, or QC sample to each well of a 96-well plate.
-
Add 25 µL of the IS Working Solution (50 ng/mL this compound) to all wells except for the double blank (blank plasma with no IS).
-
Add 225 µL of cold acetonitrile (containing 0.1% formic acid) to each well to precipitate proteins. The 3:1 ratio of organic solvent to plasma ensures efficient protein removal.[3]
-
Seal the plate and vortex for 2 minutes at medium speed.
-
Centrifuge the plate at 4,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Carefully transfer 150 µL of the clear supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
The chromatographic separation is performed on a C18 column, which is suitable for retaining aliphatic amines.[9] An acidic mobile phase is used to ensure the analytes are protonated, which enhances sensitivity in positive ion electrospray mode.[10][11]
| Parameter | Condition |
| LC System | UPLC/HPLC System |
| Column | C18 Reversed-Phase Column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
MS/MS Transitions
Multiple Reaction Monitoring (MRM) was used for quantification. The precursor ion for both analyte and IS is the protonated molecule [M+H]+. Product ions are generated via collision-induced dissociation (CID). The primary fragmentation for aliphatic amines is typically alpha-cleavage.[12]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| Undecylamine | 172.2 | 155.2 | 15 | Quantification |
| Undecylamine | 172.2 | 71.1 | 20 | Confirmation |
| This compound (IS) | 195.3 | 175.3 | 15 | Quantification |
(Note: The specific mass transitions and collision energies are hypothetical and should be optimized empirically for the specific instrument used.)
Data Analysis and Results
The quantification is based on the principle of isotope dilution mass spectrometry. The ratio of the analyte's peak area to the internal standard's peak area is used to correct for any variability during the analytical process. This ratio is then plotted against the nominal concentration of the calibration standards to generate a calibration curve.
References
- 1. researchgate.net [researchgate.net]
- 2. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 3. agilent.com [agilent.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. benchchem.com [benchchem.com]
- 6. ISTD concentration for LC-MS/MS - Chromatography Forum [chromforum.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. lcms.cz [lcms.cz]
- 10. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Quantitative Analysis of Primary Amines Using Undecylamine-d23 as an Internal Standard
Abstract
This document provides detailed application notes and experimental protocols for the quantitative analysis of primary amines in various matrices using Undecylamine-d23 as a stable isotope-labeled internal standard (SIL-IS). The use of a deuterated internal standard is a robust method to ensure accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) by correcting for variability in sample preparation and instrument response.[1] This guide covers sample preparation, derivatization, LC-MS/MS analysis, and data processing, and includes representative quantitative data and method validation parameters based on established bioanalytical guidelines.
Introduction
Primary amines are a class of organic compounds that are integral to numerous biological processes and are common functional groups in pharmaceuticals, agrochemicals, and environmental contaminants. Accurate quantification of primary amines is crucial in drug metabolism and pharmacokinetic (DMPK) studies, clinical diagnostics, and environmental monitoring.[2]
LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed. However, the analysis of primary amines can be challenging due to their polarity and potential for poor retention in reversed-phase chromatography, as well as susceptibility to matrix effects in mass spectrometry. To overcome these challenges, derivatization of the primary amine group is often employed to improve chromatographic behavior and ionization efficiency.[3][4]
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis.[1] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring that it behaves similarly during sample extraction, derivatization, and chromatographic separation. This co-elution allows for effective compensation for matrix effects and variations in instrument response, leading to highly accurate and precise quantification.
This application note details a comprehensive workflow for the quantitative analysis of primary amines using this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
Analytes: Representative primary amines (e.g., Phenylethylamine, Amphetamine, Octylamine)
-
Internal Standard: this compound
-
Derivatization Reagent: Dansyl chloride
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Buffers: Sodium bicarbonate buffer (100 mM, pH 9.0)
-
Acids/Bases: Formic acid (FA), Ammonium hydroxide
-
Sample Preparation: Solid-phase extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction (LLE) solvents (e.g., Methyl-tert-butyl ether (MTBE))
Sample Preparation
The following is a general protocol for the extraction of primary amines from a biological matrix (e.g., plasma). Optimization may be required for different matrices.
-
Spiking: To 100 µL of the plasma sample, add a known concentration of this compound working solution.
-
Protein Precipitation (PPT): Add 300 µL of cold acetonitrile to the sample, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of 50:50 acetonitrile:water.
Diagram: Experimental Workflow for Primary Amine Quantification
Caption: A generalized workflow for the quantitative analysis of primary amines.
Derivatization Protocol
-
To the reconstituted extract from section 2.2, add 50 µL of 100 mM sodium bicarbonate buffer (pH 9.0).
-
Add 50 µL of dansyl chloride solution (1 mg/mL in acetonitrile).
-
Vortex the mixture and incubate at 60 °C for 30 minutes.
-
After incubation, cool the sample to room temperature.
-
Add 10 µL of 2.5% formic acid in water to stop the reaction.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions. Method development and optimization are recommended for specific analytes.
Liquid Chromatography (LC)
-
System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Tandem Mass Spectrometry (MS/MS)
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Key Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Gas Flows: Optimized for the specific instrument
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
MRM Transitions
MRM transitions should be optimized for each analyte and the internal standard by infusing a standard solution of each compound into the mass spectrometer. The precursor ion will be the [M+H]⁺ of the dansylated amine. The product ions will result from the fragmentation of the precursor.
Diagram: Logical Relationship of MRM in Quantification
Caption: The relationship between analyte and internal standard in MRM-based quantification.
Quantitative Data and Method Validation
The method should be validated according to regulatory guidelines such as those from the FDA.[5][6] Key validation parameters include selectivity, accuracy, precision, calibration curve, and stability.
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
Table 1: Representative Calibration Curve Parameters for Primary Amines
| Analyte | Concentration Range (ng/mL) | Linearity (r²) | Weighting |
| Phenylethylamine | 0.5 - 500 | > 0.995 | 1/x² |
| Amphetamine | 0.5 - 500 | > 0.996 | 1/x² |
| Octylamine | 1.0 - 1000 | > 0.994 | 1/x² |
Accuracy and Precision
Accuracy and precision are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple replicates.
Table 2: Representative Intra-day and Inter-day Accuracy and Precision Data
| Analyte | QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Phenylethylamine | LLOQ | 0.5 | ≤ 15.0 | 85.0 - 115.0 | ≤ 20.0 | 80.0 - 120.0 |
| Low | 1.5 | ≤ 10.0 | 90.0 - 110.0 | ≤ 15.0 | 85.0 - 115.0 | |
| Medium | 75 | ≤ 10.0 | 90.0 - 110.0 | ≤ 15.0 | 85.0 - 115.0 | |
| High | 400 | ≤ 10.0 | 90.0 - 110.0 | ≤ 15.0 | 85.0 - 115.0 | |
| Amphetamine | LLOQ | 0.5 | ≤ 15.0 | 85.0 - 115.0 | ≤ 20.0 | 80.0 - 120.0 |
| Low | 1.5 | ≤ 10.0 | 90.0 - 110.0 | ≤ 15.0 | 85.0 - 115.0 | |
| Medium | 75 | ≤ 10.0 | 90.0 - 110.0 | ≤ 15.0 | 85.0 - 115.0 | |
| High | 400 | ≤ 10.0 | 90.0 - 110.0 | ≤ 15.0 | 85.0 - 115.0 |
LLOQ: Lower Limit of Quantification
Matrix Effect and Recovery
The matrix effect is evaluated to ensure that components in the biological matrix do not suppress or enhance the ionization of the analyte or internal standard. Recovery assesses the efficiency of the extraction process.
Table 3: Representative Matrix Effect and Recovery Data
| Analyte | QC Level | Matrix Factor | IS-Normalized Matrix Factor | Recovery (%) |
| Phenylethylamine | Low | 0.95 - 1.05 | 0.98 - 1.02 | 85 - 95 |
| High | 0.93 - 1.07 | 0.97 - 1.03 | 88 - 96 | |
| Amphetamine | Low | 0.92 - 1.08 | 0.99 - 1.04 | 82 - 93 |
| High | 0.94 - 1.06 | 0.98 - 1.02 | 85 - 94 |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of primary amines by LC-MS/MS. The protocols outlined in this application note offer a solid foundation for developing and validating high-quality bioanalytical methods. The inclusion of a stable isotope-labeled internal standard is critical for mitigating variability and ensuring data integrity, which is essential for applications in research, clinical diagnostics, and drug development.
References
Application Notes and Protocols for Spiking Undecylamine-d23 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecylamine-d23 is a deuterated form of the long-chain primary amine, undecylamine (B147597). Due to its structural similarity to endogenous fatty acid amides and its distinct mass, it is an ideal internal standard for quantitative analysis of these and other related analytes in complex biological matrices using mass spectrometry-based techniques, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is critical for correcting for variability during sample preparation and ionization in the mass spectrometer, thereby ensuring accurate and precise quantification of the target analyte.[1][2][3]
This document provides a detailed protocol for the preparation and spiking of this compound into biological samples, along with recommended sample preparation procedures and typical analytical performance data. Additionally, a representative signaling pathway for a structurally similar fatty acid amide is presented to provide biological context.
Physicochemical Properties of Undecylamine
Understanding the physicochemical properties of undecylamine is crucial for proper handling, storage, and method development.
| Property | Value |
| Molecular Formula | C₁₁H₂₅N |
| Molecular Weight | 171.32 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Density | 0.796 g/mL at 25 °C |
| Boiling Point | 240-242 °C |
| Melting Point | 15-17 °C |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol, methanol (B129727), and acetonitrile. |
| pKa (of conjugate acid) | 10.63 at 25 °C |
(Data sourced from BenchChem)[1]
Experimental Protocols
This section details the step-by-step procedures for preparing and using this compound as an internal standard.
Materials and Reagents
-
This compound (neat or as a certified solution)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Biological matrix (e.g., plasma, serum, urine, tissue homogenate)
-
Calibrated pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Preparation of this compound Stock and Working Solutions
1. Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 1 mg of neat this compound and dissolve it in 1 mL of methanol in a volumetric flask.
-
If starting from a certified solution, dilute it with methanol to the desired concentration.
-
Store the stock solution at -20°C in a tightly sealed container.
2. Working Internal Standard (IS) Solution (e.g., 1 µg/mL):
-
Prepare the working IS solution by diluting the stock solution with methanol. For example, to prepare a 1 µg/mL solution, dilute 10 µL of the 1 mg/mL stock solution to 10 mL with methanol.
-
The optimal concentration of the working IS solution may vary depending on the expected analyte concentration in the samples and the sensitivity of the LC-MS/MS instrument. A typical final concentration in the sample is in the range of 10-100 ng/mL.[4]
Spiking Protocol for Biological Samples (Example: Plasma)
-
Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation of endogenous analytes.
-
Aliquoting: Aliquot a specific volume of the plasma sample (e.g., 100 µL) into a clean microcentrifuge tube.
-
Spiking with Internal Standard: Add a small, precise volume of the this compound working IS solution to the plasma sample. For example, add 10 µL of a 1 µg/mL working solution to 100 µL of plasma to achieve a final concentration of approximately 91 ng/mL.
-
Vortexing: Immediately vortex the mixture for 10-15 seconds to ensure thorough mixing and uniform distribution of the internal standard within the sample.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for removing proteins from biological fluids prior to LC-MS/MS analysis.[5]
-
Precipitant Addition: Add a cold protein precipitating solvent, such as acetonitrile, to the spiked plasma sample. A common ratio is 3:1 or 4:1 (solvent:sample, v/v). For a 110 µL spiked sample, add 330 µL of cold acetonitrile. The addition of a small amount of acid (e.g., 0.1% formic acid) to the solvent can improve protein precipitation.
-
Vortexing: Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or an autosampler vial for LC-MS/MS analysis. Be cautious not to disturb the protein pellet.
-
Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the LC mobile phase.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantification of long-chain primary amines using LC-MS/MS with a deuterated internal standard. Actual performance will depend on the specific analyte, matrix, and instrumentation.
| Parameter | Typical Value |
| Limit of Detection (LOD) | ~0.1 ng/mL[2] |
| Limit of Quantification (LOQ) | ~0.5 ng/mL[2] |
| Linearity (R²) | > 0.99[2] |
| Accuracy (% Recovery) | 90 - 110%[2] |
| Precision (%RSD) | < 15%[2] |
| Matrix Effect | The use of a co-eluting stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects.[2] |
| Extraction Recovery | Typically >85% with protein precipitation, but should be experimentally determined for the specific analyte and matrix. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for spiking this compound into a biological sample and preparing it for LC-MS/MS analysis.
Signaling Pathway of a Representative Fatty Acid Amide
Undecylamine is structurally related to endogenous fatty acid amides, which are a class of lipid signaling molecules. Oleamide (B13806), a primary fatty acid amide, is a well-studied example. The following diagram illustrates a simplified signaling pathway of oleamide.
This pathway illustrates the biosynthesis of oleamide from oleoylglycine by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM).[6] Oleamide is then degraded by fatty acid amide hydrolase (FAAH) into oleic acid and ammonia.[6] Oleamide can act as a signaling molecule by interacting with various receptors, including the cannabinoid receptor 1 (CB1), the transient receptor potential vanilloid 1 (TRPV1), and serotonin receptors, leading to various cellular responses.[6] The study of such pathways is often facilitated by the use of stable isotope-labeled standards like this compound for the accurate quantification of the endogenous signaling molecules.
References
Application Notes and Protocols for Undecylamine-d23 in Mass Spectrometry Calibration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Undecylamine-d23 is a deuterated form of undecylamine (B147597), a long-chain primary aliphatic amine. In mass spectrometry-based quantitative analysis, isotopically labeled compounds like this compound are considered the gold standard for use as internal standards.[1] Their chemical and physical properties are nearly identical to their non-deuterated counterparts, ensuring they behave similarly during sample preparation, chromatography, and ionization.[1] This co-elution and co-ionization allows for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise quantification of the target analyte.[1]
This document provides detailed application notes and protocols for the use of this compound as an internal standard for the calibration and quantification of undecylamine or structurally similar long-chain amines in various matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The following tables provide typical concentration ranges for the preparation of calibration curves and the use of deuterated internal standards, based on established methods for similar primary amines.[2][3][4] These concentrations should be optimized based on the specific analyte, matrix, and instrument sensitivity.
Table 1: Recommended Concentration Ranges for Undecylamine Calibration Standards
| Concentration Level | Concentration Range (in matrix) | Purpose |
| Low | 0.1 - 10 ng/mL | Determination of the Lower Limit of Quantification (LLOQ) |
| Medium | 10 - 500 ng/mL | Covering the expected physiological or experimental concentration range |
| High | 500 - 1000 ng/mL | Determination of the Upper Limit of Quantification (ULOQ) and assessing linearity |
Table 2: Recommended Concentration for this compound Internal Standard
| Application | Recommended Concentration (in final sample) | Rationale |
| General Quantitative Analysis | 10 - 100 ng/mL | This range typically provides a stable and reproducible signal without saturating the detector. |
| Trace Analysis | 1 - 10 ng/mL | For analytes at very low concentrations, a lower internal standard concentration can improve the signal-to-noise ratio. |
| High Concentration Analysis | 100 - 500 ng/mL | For analytes at high concentrations, a higher internal standard concentration can help to ensure a consistent response ratio. |
Experimental Protocols
Preparation of Stock Solutions
It is crucial to accurately prepare stock solutions of both the analyte (undecylamine) and the internal standard (this compound).
Materials:
-
Undecylamine (analytical standard grade)
-
This compound (isotopic purity >98%)
-
Methanol (B129727) (LC-MS grade)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Calibrated pipettes
Protocol:
-
Analyte Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of undecylamine.
-
Dissolve the weighed compound in a 10 mL volumetric flask with methanol.
-
Ensure the compound is fully dissolved by vortexing and/or brief sonication.
-
Bring the solution to the final volume with methanol.
-
Store the stock solution in an amber vial at -20°C.
-
-
Internal Standard Stock Solution (1 mg/mL):
-
Follow the same procedure as for the analyte stock solution, using this compound.
-
Store the internal standard stock solution in a separate amber vial at -20°C to avoid cross-contamination.
-
Preparation of Calibration Curve and Quality Control Samples
Protocol:
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of undecylamine by serially diluting the 1 mg/mL stock solution with methanol or a suitable solvent mixture (e.g., 50:50 methanol:water). The concentration of these working solutions should be selected to cover the desired calibration range (e.g., 1 ng/mL to 1000 ng/mL).
-
-
Internal Standard Working Solution:
-
Prepare a working solution of this compound at a concentration of 1 µg/mL by diluting the 1 mg/mL stock solution with methanol.
-
-
Calibration Curve and Quality Control (QC) Samples:
-
To prepare the calibration standards and QC samples, spike the appropriate amount of the undecylamine working standard solutions and a fixed amount of the this compound working solution into a blank matrix (e.g., plasma, urine, or a simulated matrix).
-
A typical protocol would involve adding 10 µL of each undecylamine working standard and 10 µL of the 1 µg/mL this compound working solution to 80 µL of the blank matrix. This results in a final internal standard concentration of 100 ng/mL.
-
Prepare at least six non-zero calibration points, a blank (matrix with no analyte or internal standard), and a zero sample (matrix with internal standard only).
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high).
-
Sample Preparation (Protein Precipitation)
This protocol is a general example for biological fluids like plasma or serum.
Protocol:
-
To 100 µL of the calibration standard, QC, or unknown sample, add 300 µL of cold acetonitrile (B52724) containing the internal standard (this compound) at the desired final concentration (e.g., 100 ng/mL). The internal standard can also be added separately as described in the previous step.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions that should be optimized for your specific instrument and application.
Table 3: Example LC-MS/MS Parameters
| Parameter | Recommended Condition |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then re-equilibrate. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of undecylamine and this compound standards. |
| Gas Temperatures | Optimized for the specific instrument. |
| IonSpray Voltage | Optimized for the specific instrument. |
Visualizations
Experimental Workflow
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. agilent.com [agilent.com]
- 3. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Rapid LC–MS/MS Method for Quantification of Biogenic Amines in Meat: Validation and Application for Food Safety Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Bioanalytical Method Development for the Quantification of Undecylamine in Biological Matrices using Undecylamine-d23 as an Internal Standard
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Undecylamine (B147597), a long-chain primary amine, is a compound of interest in various fields of research, including drug development and material science. Accurate quantification of undecylamine in biological matrices such as plasma and serum is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. Due to its lack of a strong chromophore, traditional high-performance liquid chromatography (HPLC) with UV detection is not sufficiently sensitive. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the analysis of such compounds. The use of a stable isotope-labeled internal standard, such as Undecylamine-d23, is essential for correcting matrix effects and variability in sample processing, thereby ensuring the accuracy and precision of the bioanalytical method.[1]
This document provides a detailed application note and protocols for the development and validation of a bioanalytical method for the quantification of undecylamine in plasma using this compound as an internal standard, coupled with LC-MS/MS.
Principle
The method is based on the principle of stable isotope dilution analysis. A known amount of the deuterated internal standard, this compound, is added to the biological sample at the beginning of the sample preparation process. The analyte (Undecylamine) and the internal standard are then extracted from the matrix, separated by liquid chromatography, and detected by tandem mass spectrometry. The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of the analyte in the sample. This approach effectively compensates for any loss of analyte during sample preparation and for variations in instrument response.
Materials and Reagents
-
Undecylamine (≥98.0% purity)
-
This compound (isotopic purity ≥98%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (or other relevant biological matrix)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
Autosampler vials
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
1.1. Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Undecylamine in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
1.2. Working Standard Solutions:
-
Serially dilute the Undecylamine stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for the calibration curve and quality control samples.
1.3. Internal Standard (IS) Working Solution:
-
Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
1.4. Calibration Curve and QC Samples:
-
Spike blank plasma with the appropriate working standard solutions of Undecylamine to prepare calibration standards and QC samples at various concentrations. A typical calibration curve range for long-chain amines can be from 1 to 1000 ng/mL.
Sample Preparation (Protein Precipitation)
Protein precipitation is a simple and effective method for extracting undecylamine from plasma samples.
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.[1]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of 50:50 (v/v) acetonitrile:water containing 0.1% formic acid.
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Experimental Workflow for Sample Preparation
Caption: Workflow for the extraction of Undecylamine from plasma samples.
LC-MS/MS Method
The following are representative LC-MS/MS parameters for the analysis of long-chain primary amines. These parameters should be optimized for the specific instrument and application.
3.1. Liquid Chromatography
| Parameter | Recommended Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start at 5% B, increase to 95% B over 5 min, hold for 2 min, then return to initial conditions and equilibrate for 3 min. |
3.2. Mass Spectrometry
| Parameter | Recommended Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C |
| Gas Flow Rates | Optimized for the specific instrument |
3.3. MRM Transitions
The exact mass of Undecylamine is 171.32 g/mol . The precursor ion in positive ESI mode will be the protonated molecule [M+H]⁺ at m/z 172.3. The precursor ion for this compound will be at m/z 195.3 ([M+23H]⁺). The product ions are generated by collision-induced dissociation (CID) of the precursor ions. The most abundant and stable product ions should be selected for quantification (quantifier) and confirmation (qualifier).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Undecylamine | 172.3 | To be determined | To be determined | To be optimized |
| This compound | 195.3 | To be determined | To be determined | To be optimized |
Note: The optimal product ions and collision energies must be determined experimentally by infusing a standard solution of Undecylamine and this compound into the mass spectrometer. A common fragmentation pathway for protonated primary amines is the neutral loss of ammonia (B1221849) (NH₃), which would result in a product ion at m/z 155.3 for undecylamine.
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The relationship between the concentration of the analyte and the instrument response. A linear regression with a weighting factor of 1/x² is commonly used.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, long-term).
Quantitative Data Summary
The following tables present representative data for a validated bioanalytical method for a long-chain primary amine using a deuterated internal standard.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Analyte | Undecylamine |
| Internal Standard | This compound |
| Matrix | Human Plasma |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| LLOQ | 1 | 95 - 105 | < 15 | 93 - 107 | < 15 |
| Low | 3 | 97 - 103 | < 10 | 96 - 104 | < 10 |
| Mid | 100 | 98 - 102 | < 8 | 97 - 103 | < 8 |
| High | 800 | 99 - 101 | < 5 | 98 - 102 | < 5 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | 85 - 95 | 90 - 110 |
| High | 800 | 88 - 98 | 92 - 108 |
Signaling Pathways and Logical Relationships
While specific signaling pathways involving undecylamine are not well-defined in publicly available literature, the logical workflow for method development and validation can be visualized.
Logical Workflow for Bioanalytical Method Development
Caption: Logical workflow for the development and validation of a bioanalytical method.
Conclusion
This application note provides a comprehensive framework for the development and validation of a robust and reliable LC-MS/MS method for the quantification of undecylamine in biological matrices using this compound as an internal standard. The detailed protocols and representative data serve as a valuable resource for researchers in drug development and related fields. Adherence to rigorous validation procedures is critical to ensure the generation of high-quality data for regulatory submissions and scientific publications.
References
Application Notes and Protocols for the Use of Undecylamine-d23 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Undecylamine-d23, a deuterated form of Undecylamine (B147597), in pharmacokinetic (PK) research. The strategic replacement of hydrogen atoms with deuterium (B1214612) can significantly alter the metabolic fate of a molecule, offering a powerful tool for drug discovery and development.
Introduction: The Role of Deuteration in Pharmacokinetics
Deuterated compounds are molecules where one or more hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen. This substitution can lead to a phenomenon known as the kinetic isotope effect (KIE), where the bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic reactions that involve the cleavage of this bond, leading to several potential advantages in drug development:
-
Improved Metabolic Stability: A reduced rate of metabolism can lead to a longer drug half-life and increased overall exposure.
-
Reduced Formation of Toxic Metabolites: By slowing down specific metabolic pathways, deuteration can decrease the production of harmful metabolites.
-
Enhanced Therapeutic Profile: A more predictable pharmacokinetic profile can lead to improved efficacy and safety.
-
Ideal Internal Standards: Deuterated analogs are excellent internal standards for bioanalytical methods due to their similar chemical properties and distinct mass from the parent compound.
This compound is the deuterated isotopologue of Undecylamine, a long-chain primary amine. The extensive deuteration in this compound makes it a valuable tool for investigating the pharmacokinetics of Undecylamine and as an internal standard in quantitative bioanalysis.
Hypothetical Metabolic Pathway of Undecylamine
The metabolism of primary amines like undecylamine can proceed through several enzymatic pathways, primarily involving oxidation. A plausible metabolic pathway is outlined below. The introduction of deuterium at key positions can alter the rate of these metabolic transformations.
Application of Undecylamine-d23 in Metabolomics Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Undecylamine-d23 in metabolomics research. This compound, a deuterated form of undecylamine (B147597), serves as an invaluable tool, primarily as an internal standard, for the accurate quantification of primary amines and other related metabolites in complex biological matrices. Its application is crucial for ensuring the reliability and reproducibility of metabolomic studies, particularly those employing liquid chromatography-mass spectrometry (LC-MS).
Introduction to Deuterated Standards in Metabolomics
In mass spectrometry-based metabolomics, accurate quantification of analytes can be challenging due to variations in sample preparation, matrix effects, and instrument response.[1] Stable isotope-labeled internal standards (SIL-IS), such as this compound, are the gold standard for addressing these challenges.[2] By introducing a known concentration of the deuterated standard into the sample at an early stage of the workflow, variations can be normalized, leading to more precise and accurate quantitative results.[3] Deuterated standards are ideal as they share very similar physicochemical properties with their non-labeled counterparts, ensuring they behave almost identically during sample extraction, chromatography, and ionization.[1][4]
This compound is particularly useful for the targeted quantification of primary amines, a class of metabolites involved in numerous biological processes. Its use helps to overcome ion suppression or enhancement caused by the sample matrix, a common issue in the analysis of biological fluids like plasma, urine, and tissue extracts.
Core Application: Internal Standard for Primary Amine Quantification
The primary application of this compound is as an internal standard for the LC-MS/MS analysis of undecylamine and other structurally similar long-chain primary amines. Its stable isotope label allows it to be distinguished from the endogenous analyte by its mass-to-charge ratio (m/z) in the mass spectrometer, while co-eluting chromatographically.
Key Advantages:
-
Accurate Quantification: Corrects for sample loss during preparation and variability in instrument response.
-
Reduced Matrix Effects: Compensates for ion suppression or enhancement from complex biological matrices.
-
Improved Precision and Reproducibility: Ensures consistency across different samples and analytical runs.[1]
Experimental Protocols
The following is a representative protocol for the quantification of a target primary amine (e.g., undecylamine) in human plasma using this compound as an internal standard. This protocol is based on established methods for the analysis of primary amines in biological samples.[5][6][7]
Materials and Reagents
-
Undecylamine (analyte standard)
-
This compound (internal standard)
-
Human plasma (or other biological matrix)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Protein precipitation plates or microcentrifuge tubes
-
LC-MS/MS system (e.g., Triple Quadrupole)
Sample Preparation
-
Standard and Internal Standard Preparation:
-
Prepare a stock solution of the analyte (e.g., 1 mg/mL undecylamine) in methanol.
-
Prepare a stock solution of the internal standard (1 mg/mL this compound) in methanol.
-
Create a working solution of the internal standard (e.g., 100 ng/mL) by diluting the stock solution with 50% methanol/water.
-
Prepare a series of calibration standards by spiking the analyte stock solution into a surrogate matrix (e.g., charcoal-stripped plasma) to achieve a concentration range of 1-1000 ng/mL.
-
-
Plasma Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of each plasma sample, calibration standard, and quality control (QC) sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL this compound).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 5% B and re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The specific precursor and product ions for undecylamine and this compound would need to be optimized. Hypothetical transitions are provided in the table below.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., Capillary voltage: 3.5 kV, Gas temperature: 350°C, Gas flow: 10 L/min).
-
Data Presentation
Quantitative data for a typical validation of an LC-MS/MS method using this compound as an internal standard is presented below. The data is representative and based on typical performance characteristics of similar assays.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 15% (< 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Recovery | 85 - 105% |
| Matrix Effect | 90 - 110% |
MRM Transitions (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Undecylamine | 172.2 | 155.2 | 15 |
| This compound | 195.4 | 176.3 | 18 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the targeted quantification of a primary amine using this compound as an internal standard.
Caption: Experimental workflow for primary amine quantification.
Principle of Internal Standard Quantification
This diagram illustrates the principle of how a deuterated internal standard is used for accurate quantification in LC-MS analysis.
Caption: Principle of deuterated internal standard quantification.
Conclusion
References
- 1. agilent.com [agilent.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. An end-to-end deep learning method for mass spectrometry data analysis to reveal disease-specific metabolic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation and optimization of analytical procedure and sample preparation for polar Streptomyces albus J1074 metabolome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS method for the simultaneous analysis of seven antimalarials and two active metabolites in dried blood spots for applications in field trials: Analytical and clinical validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Undecylamine HPLC Analysis
Welcome to the technical support center for the HPLC analysis of undecylamine (B147597). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their chromatographic methods and achieve high-quality, reproducible results.
Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC analysis of undecylamine, offering potential causes and actionable solutions.
Q1: Why is my undecylamine peak tailing?
A1: Peak tailing is a common issue when analyzing basic compounds like undecylamine and is often caused by secondary interactions with the stationary phase.[1]
-
Cause 1: Interaction with Residual Silanols: Standard silica-based reversed-phase columns (e.g., C18, C8) have residual silanol (B1196071) groups (Si-OH) on their surface.[2] At mobile phase pH values above 3, these silanols can become ionized (SiO-) and interact with the protonated form of undecylamine (a primary amine), leading to peak tailing.[1][3]
-
Solution 1a: Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 2.5-3.0) with an acidic modifier like formic acid or phosphoric acid will suppress the ionization of the silanol groups, minimizing these secondary interactions.[4]
-
Solution 1b: Use of a "Base-Deactivated" Column: Modern HPLC columns are often "end-capped" or have a base-deactivated surface to reduce the number of accessible silanol groups.[1] Consider using a column specifically designed for the analysis of basic compounds.
-
Solution 1c: Addition of a Competing Base: Adding a small concentration of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to saturate the active silanol sites, thereby improving the peak shape of undecylamine.[4]
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[5][6]
-
Solution 2: Reduce the injection volume or the concentration of the sample.[7]
-
Cause 3: Column Degradation: Over time, the stationary phase can degrade, especially when operating at high pH, leading to the exposure of more silanol groups and causing peak tailing.[8] A void at the head of the column can also cause peak distortion.[2]
-
Solution 3: Replace the column with a new one.[9] Using a guard column can help extend the lifetime of the analytical column.[7]
Q2: My undecylamine peak is fronting. What could be the cause?
A2: Peak fronting is less common than tailing for basic compounds but can occur under certain conditions.
-
Cause 1: Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak.[5]
-
Solution 1: Whenever possible, dissolve the sample in the mobile phase.[9] If the sample is not soluble in the mobile phase, use a solvent that is weaker or has a similar strength.
-
Cause 2: Column Overload: Similar to peak tailing, injecting a very high concentration of the analyte can lead to peak fronting.[10]
-
Solution 2: Dilute the sample or decrease the injection volume.[11]
Q3: I'm not getting enough retention for undecylamine on my C18 column. How can I increase it?
A3: Undecylamine, being a primary amine, can be protonated at acidic pH, making it more polar and thus less retained on a reversed-phase column.
-
Cause 1: Mobile Phase pH is too low: At low pH, undecylamine is fully protonated and behaves like a more polar compound, leading to early elution.
-
Solution 1a: Increase Mobile Phase pH: Increasing the mobile phase pH towards the pKa of undecylamine (around 10.6) will increase the proportion of the neutral, more hydrophobic form, leading to greater retention.[12][13] However, be aware that standard silica-based columns are not stable at high pH. A hybrid or polymer-based column may be necessary for high-pH work.
-
Solution 1b: Use an Ion-Pairing Reagent: Adding an ion-pairing reagent, such as an alkyl sulfonate (e.g., heptanesulfonic acid or octanesulfonic acid), to the mobile phase can increase the retention of basic compounds.[14][15] The ion-pairing reagent forms a neutral complex with the protonated undecylamine, which has a greater affinity for the non-polar stationary phase.
-
Cause 2: Insufficiently Retentive Stationary Phase: A standard C18 column may not be the most suitable for retaining and separating all basic compounds.
-
Solution 2: Consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for basic compounds.[16][17]
Frequently Asked Questions (FAQs)
Q1: What is the pKa of undecylamine and why is it important for HPLC analysis?
A1: The pKa of undecylamine is approximately 10.63.[18][19] The pKa is the pH at which the compound is 50% ionized and 50% non-ionized. This is a critical parameter in reversed-phase HPLC because the ionization state of an analyte significantly affects its retention and peak shape.[20] For basic compounds like undecylamine, a mobile phase pH below the pKa will result in the compound being predominantly in its protonated (ionized) form, which is more polar and less retained. A mobile phase pH above the pKa will result in the compound being in its neutral (non-ionized) form, which is more hydrophobic and more retained.[12] Operating at a pH close to the pKa can lead to poor peak shape as both species may be present.[20]
Q2: What are the recommended starting conditions for developing an HPLC method for undecylamine?
A2: A good starting point for method development for undecylamine on a C18 column would be:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a shallow gradient, for example, 5-95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Column Temperature: 30 °C
-
Detection: Since undecylamine lacks a strong chromophore, UV detection at low wavelengths (e.g., 200-210 nm) can be attempted. However, for better sensitivity and specificity, derivatization with a reagent like FMOC-Cl followed by fluorescence detection, or using a mass spectrometer (MS) detector is recommended.[21]
Q3: When should I consider using an ion-pairing reagent?
A3: Ion-pairing reagents are useful when you need to increase the retention of highly polar or ionic compounds that are not well-retained on traditional reversed-phase columns.[22] For undecylamine, if you are struggling to get adequate retention even after optimizing the mobile phase pH and organic content, an ion-pairing reagent can be a valuable tool. However, it's important to note that ion-pairing reagents can be difficult to remove from the column and the HPLC system, so it is often recommended to dedicate a column for ion-pairing applications.[23]
Q4: What are some alternative column chemistries for analyzing basic compounds like undecylamine?
A4: While C18 columns are widely used, other stationary phases can offer better peak shape and selectivity for basic compounds.[17]
-
C8 Columns: These are less hydrophobic than C18 columns and can sometimes provide better peak shape for basic analytes.[24]
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which helps to shield the residual silanols and can improve peak shape for bases.[17]
-
Phenyl Columns: These columns can provide alternative selectivity through pi-pi interactions, which can be beneficial for certain basic compounds.[16]
-
Hybrid and Polymer-Based Columns: These columns are more stable at high pH, allowing for the analysis of basic compounds in their neutral, more retained form.
Data Summary
Table 1: Effect of Mobile Phase pH on Undecylamine Retention and Peak Shape
| Mobile Phase pH | Expected Retention Time | Expected Peak Shape | Rationale |
| 2.5 - 3.0 | Low | Symmetrical | Undecylamine is fully protonated; silanol interactions are suppressed.[4] |
| 5.0 - 7.0 | Moderate | May exhibit tailing | Undecylamine is protonated; silanols are partially ionized, leading to potential secondary interactions.[3] |
| 9.0 - 10.0 (with pH stable column) | High | Symmetrical | Undecylamine is partially in its neutral form, increasing retention. A high pH stable column is required.[12] |
Table 2: Common Mobile Phase Additives for Undecylamine Analysis
| Additive | Typical Concentration | Purpose |
| Formic Acid | 0.05 - 0.1% | Acidic modifier to control pH and improve peak shape by suppressing silanol ionization.[25] |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Stronger acidic modifier and also acts as an ion-pairing agent. Can cause ion suppression in MS detection. |
| Triethylamine (TEA) | 0.1 - 0.5% | Competing base to block active silanol sites and improve peak shape.[4] |
| Alkyl Sulfonates (e.g., Sodium Heptanesulfonate) | 5 - 10 mM | Anionic ion-pairing reagent to increase retention of the cationic undecylamine.[15] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation with pH Adjustment
-
Prepare Aqueous Phase: To 900 mL of HPLC-grade water in a 1 L volumetric flask, add the required amount of acidic or basic modifier (e.g., 1.0 mL of formic acid for 0.1% v/v).
-
Adjust pH: If a specific pH is required, use a calibrated pH meter and add the modifier dropwise until the target pH is reached.
-
Bring to Volume: Add HPLC-grade water to the 1 L mark.
-
Filter and Degas: Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter and degas using sonication or vacuum filtration.
-
Prepare Organic Phase: If required, prepare the organic mobile phase (e.g., acetonitrile) with the same concentration of the modifier.
Protocol 2: Column Equilibration
-
Initial Flush: Before introducing the mobile phase containing buffers or additives, flush the column with a mixture of 60:40 organic solvent/water for at least 10 column volumes.
-
Mobile Phase Equilibration: Equilibrate the column with the initial mobile phase conditions of your gradient method.
-
Monitor Baseline: Continue to run the mobile phase through the column until a stable baseline is observed on the detector. This typically requires 10-20 column volumes.
Visualizations
Caption: Troubleshooting workflow for improving undecylamine peak shape.
Caption: Interaction causing peak tailing of undecylamine.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 3. chromtech.com [chromtech.com]
- 4. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. mastelf.com [mastelf.com]
- 8. agilent.com [agilent.com]
- 9. obrnutafaza.hr [obrnutafaza.hr]
- 10. uhplcs.com [uhplcs.com]
- 11. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 12. waters.com [waters.com]
- 13. moravek.com [moravek.com]
- 14. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 15. Amines-Ion Pairing - Chromatography Forum [chromforum.org]
- 16. veeprho.com [veeprho.com]
- 17. researchgate.net [researchgate.net]
- 18. Undecylamine|lookchem [lookchem.com]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 21. benchchem.com [benchchem.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? [sciex.com]
- 24. agilent.com [agilent.com]
- 25. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
Minimizing deuterium exchange in Undecylamine-d23
Welcome to the technical support center for Undecylamine-d23. This resource is designed for researchers, scientists, and drug development professionals to help you minimize deuterium (B1214612) exchange and ensure the isotopic purity of your compound throughout your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter related to deuterium exchange with this compound.
| Symptom | Possible Cause | Recommended Solution |
| Decrease in isotopic purity over time observed via Mass Spectrometry (lower m/z value). | Deuterium-Hydrogen (D-H) back-exchange. This can be caused by exposure to protic solvents (e.g., water, methanol), acidic or basic conditions, or elevated temperatures.[1][2][3] | Optimize Storage and Handling: Store this compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures (e.g., -20°C).[3][4] Use aprotic solvents like acetonitrile (B52724) for preparing stock solutions.[1][3] |
| Inconsistent analytical results (e.g., variable peak areas in LC-MS). | Variable deuterium exchange during sample preparation. Inconsistent timing, temperature, or pH during sample processing can lead to varying levels of D-H exchange between samples.[5][6] | Standardize Sample Preparation: Ensure all samples are processed under identical conditions. Minimize the time between sample preparation and analysis and keep samples cooled (e.g., on an ice bath or in a cooled autosampler at 4°C).[6] |
| Appearance of a peak corresponding to unlabeled Undecylamine in your analysis. | Significant D-H back-exchange. This indicates that the conditions are promoting the replacement of deuterium with hydrogen. | Control pH: Maintain a neutral or near-neutral pH (ideally between 2.5 and 7) during your experiments, as both highly acidic and basic conditions can catalyze deuterium exchange.[1][2] |
| Reduced signal intensity of this compound in NMR. | Exchange with residual protons in the NMR solvent. Protons from residual water or the solvent itself can exchange with the deuterium atoms on the amine group. | Use High-Purity Deuterated Solvents: Ensure you are using high-grade deuterated solvents with low water content.[7][8] For highly sensitive experiments, consider drying the solvent further with molecular sieves. Rinsing the NMR tube with the deuterated solvent before preparing the sample can also help. |
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for this compound?
A1: Deuterium exchange, or D-H exchange, is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom from its environment.[2] For this compound, this is a concern because it compromises the isotopic purity of the compound. This can lead to inaccurate results in quantitative analyses, such as mass spectrometry, where the mass of the internal standard is critical for accurate quantification.[1][3]
Q2: Which deuterium atoms on this compound are most susceptible to exchange?
A2: The deuterium atoms on the amine (-ND2) group are the most susceptible to exchange. Deuterium atoms attached to heteroatoms like nitrogen, oxygen, or sulfur are more labile and readily exchange with protons from protic solvents.[1] The 21 deuterium atoms on the undecyl carbon chain are generally much more stable and less prone to exchange under typical analytical conditions.[1]
Q3: How does the choice of solvent affect the stability of this compound?
A3: The choice of solvent is critical. Protic solvents, such as water and methanol, contain readily exchangeable protons and will facilitate D-H exchange, reducing the isotopic purity of your this compound.[1][2] Aprotic solvents, like acetonitrile, tetrahydrofuran (B95107) (THF), and chloroform (B151607), do not have exchangeable protons and are therefore the preferred choice for dissolving and handling deuterated amines to minimize exchange.[1]
Q4: What are the optimal storage conditions for this compound?
A4: To maintain isotopic purity, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen) to protect it from atmospheric moisture.[4] It should be stored at low temperatures, such as -20°C, to slow down any potential exchange or degradation.[3][9]
Q5: How can I monitor for deuterium exchange in my experiments?
A5: Mass spectrometry is a highly effective technique for monitoring deuterium exchange. You can analyze your this compound sample over time and look for the appearance or increase in intensity of ions with a lower mass-to-charge ratio (m/z), which would indicate the loss of deuterium atoms and their replacement with hydrogen.[3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for LC-MS Analysis
Objective: To prepare a stock solution of this compound while minimizing deuterium exchange.
Materials:
-
This compound
-
High-purity, anhydrous acetonitrile
-
Amber glass vial with a PTFE-lined cap
-
Inert gas (argon or nitrogen)
-
Calibrated micropipettes
Methodology:
-
Allow the this compound container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Work in a dry environment, such as a glove box or under a gentle stream of inert gas.
-
Accurately weigh the desired amount of this compound and transfer it to a clean, dry amber vial.
-
Using a calibrated micropipette, add the required volume of anhydrous acetonitrile to achieve the target concentration.
-
Cap the vial tightly.
-
Gently vortex the vial until the this compound is completely dissolved.
-
Purge the headspace of the vial with inert gas before final sealing.
-
Store the stock solution at -20°C.[3]
Protocol 2: Sample Preparation for NMR Analysis
Objective: To prepare an NMR sample of this compound while minimizing D-H exchange with the solvent.
Materials:
-
This compound
-
High-purity deuterated chloroform (CDCl3) or another suitable deuterated aprotic solvent
-
High-quality 5 mm NMR tube and cap
-
Pasteur pipette with a small plug of glass wool
-
Inert gas (argon or nitrogen)
Methodology:
-
Dry the NMR tube and cap in an oven at 150°C for at least 4 hours and allow them to cool in a desiccator or under an inert atmosphere.
-
In a dry environment, dissolve approximately 5-20 mg of this compound in about 0.6 mL of the deuterated solvent in a small vial.[7]
-
Filter the solution through the glass wool-plugged Pasteur pipette directly into the NMR tube to remove any particulate matter.[10] This should be done under a gentle stream of inert gas.
-
Cap the NMR tube securely.
-
If not analyzing immediately, store the NMR sample at a low temperature.
Logical Workflow and Diagrams
Below is a diagram illustrating the troubleshooting workflow for suspected deuterium exchange of this compound.
Caption: Troubleshooting workflow for deuterium exchange.
The following diagram illustrates the key factors that can influence deuterium exchange in this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sites.bu.edu [sites.bu.edu]
- 8. publish.uwo.ca [publish.uwo.ca]
- 9. benchchem.com [benchchem.com]
- 10. NMR Sample Preparation [nmr.chem.umn.edu]
Troubleshooting poor recovery of Undecylamine-d23
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing poor recovery of Undecylamine-d23. The following sections address common issues and provide detailed experimental protocols to optimize your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for poor recovery of this compound?
Poor or inconsistent recovery of this compound typically stems from one or more of the following factors:
-
Improper pH During Extraction: As a primary amine, the solubility of this compound is highly dependent on pH. Failure to maintain the correct pH during liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is the most common cause of low recovery.
-
Suboptimal Extraction Technique: Issues with the chosen LLE solvent system or the SPE sorbent, as well as procedural parameters like flow rate or mixing intensity, can lead to significant analyte loss.
-
Adsorption to Surfaces: Long-chain amines are known to be "sticky" and can adsorb to glass or plastic surfaces of containers, vials, and transfer lines, especially at low concentrations.
-
Analyte Instability: Although generally stable, potential degradation or isotopic exchange (H/D exchange) can occur under harsh chemical conditions (e.g., strong acids/bases) or elevated temperatures.[1][2]
-
Issues with the Standard: The purity and accurate concentration of the this compound stock solution should be verified.
Q2: How does pH critically influence the recovery of this compound during sample extraction?
The recovery of this compound, a basic compound, is governed by its ionization state, which is controlled by the pH of the aqueous solution. The conjugate acid of undecylamine (B147597) has a pKa of approximately 10.63.[3] To effectively control its phase preference during extraction, the "Rule of 2" should be applied:
-
To extract into an ORGANIC solvent: The pH of the aqueous phase must be at least 2 units above the pKa (i.e., pH > 12.6 ). This ensures the amine is in its neutral, non-polar form (R-ND2), which is soluble in organic solvents.[4][5]
-
To extract into an AQUEOUS solvent: The pH of the aqueous phase must be at least 2 units below the pKa (i.e., pH < 8.6 ). This ensures the amine is in its protonated, charged cation form (R-ND3+), which is soluble in water.[4][5][6]
Manipulating the pH to switch the analyte between these two forms is the basis for a highly selective extraction technique known as a "pH swing" or acid-base extraction.[4]
Q3: My this compound recovery is inconsistent when using Liquid-Liquid Extraction (LLE). What should I investigate?
Inconsistent LLE recovery is often traced back to procedural variables. Refer to the table below for common issues and solutions.
Q4: What are the best practices for developing a Solid-Phase Extraction (SPE) method for this compound?
For a basic compound like this compound, a strong cation exchange (SCX) sorbent is typically the most effective choice.[5] The strategy involves manipulating pH to control the charge of the analyte to retain it on the sorbent and then selectively elute it. The key is to ensure the amine is charged during loading and neutralized during elution.
Q5: Could the deuterium (B1214612) label on this compound be the source of the recovery problem?
While less common, the deuterium label can sometimes influence analytical results in two ways:
-
Isotopic Exchange: Under certain conditions (e.g., strongly acidic or basic solutions, high temperatures), the deuterium atoms can exchange with hydrogen atoms from the solvent or matrix.[1][2] This would lead to a decrease in the deuterated standard's signal and a corresponding (and erroneous) increase in the signal of the non-deuterated analyte.
-
Chromatographic Isotope Effect: Deuterated compounds can sometimes elute slightly earlier from a chromatography column than their non-deuterated counterparts.[2][7] If this shift causes the standard to elute in a region of the chromatogram with different matrix effects (ion suppression or enhancement) than the analyte, it can lead to inaccurate quantification.[2]
Q6: I have optimized my extraction, but recovery is still low. What other factors should I consider?
If extraction parameters have been thoroughly optimized, consider these other potential sources of analyte loss:
-
Adsorption: Long-chain amines can adsorb to labware. Use polypropylene (B1209903) tubes and vials or silanized glassware to minimize this effect.
-
Solubility Issues: If the sample is initially dissolved in a solvent where this compound has low solubility, it may precipitate before extraction. Ensure the initial sample solvent is compatible.[8]
-
Standard Integrity: Verify the concentration and purity of your this compound stock solution. Evaporation of solvent over time can lead to a more concentrated stock than expected. Check for degradation by comparing to a freshly prepared standard.
Troubleshooting Guides & Data
Physicochemical Data
A summary of key properties for undecylamine is crucial for method development.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₂₅N | [3][9] |
| Molecular Weight | 171.32 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [3] |
| pKa (of conjugate acid) | ~10.63 at 25 °C | [3] |
| Boiling Point | 240-242 °C | [3] |
| Solubility | Limited in water; soluble in organic solvents like ethanol, diethyl ether. | [3] |
LLE Troubleshooting Summary
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery | • Incorrect pH of the aqueous phase.• Inappropriate organic solvent choice.• Insufficient mixing or phase contact time. | • Verify aqueous phase pH is >12.6 to keep the amine neutral and in the organic layer.[4]• Test solvents with different polarities (e.g., hexane, MTBE, ethyl acetate).• Gently invert the separatory funnel 20-30 times; avoid vigorous shaking. |
| Emulsion Formation | • Vigorous shaking or mixing.• High concentration of surfactants or lipids in the sample matrix. | • Use gentle swirling or inversion instead of shaking.[10]• Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase ("salting out").[4][10]• Centrifuge the sample to break the emulsion.[10] |
| Analyte Precipitation | • Poor solubility of the neutral amine in the chosen organic solvent.• "Salting out" of the protonated amine salt in the aqueous phase. | • Select an organic solvent where the analyte has higher solubility.• If precipitation occurs in the aqueous phase after acidification, dilute the phase with more water.[4] |
SPE Troubleshooting Summary
| Step | Common Problem | Recommended Solution(s) |
| Sample Loading | Analyte Breakthrough (Not Retained): • Incorrect sample pH.• Loading flow rate is too high.• Sample solvent is too strong. | • Adjust sample pH to <8.6 to ensure the amine is protonated (R-ND3+).[5]• Decrease the loading flow rate to allow for sufficient interaction with the sorbent.[7]• Dilute the sample with a weaker solvent if necessary. |
| Washing | Analyte Loss During Wash: • Wash solvent is too strong or has the wrong pH. | • Use a weak organic solvent to remove non-polar interferences.• Use an acidic aqueous wash (pH <8.6) to remove polar interferences while keeping the analyte retained. |
| Elution | Low Analyte Recovery: • Elution solvent is too weak or has the wrong pH.• Insufficient volume of elution solvent. | • Use a solvent containing a base (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol) to neutralize the amine (to R-ND2), breaking its ionic bond with the sorbent.[11]• Ensure the elution solvent has sufficient organic strength to solubilize the neutral amine.• Try multiple smaller elutions (e.g., 2 x 1 mL) instead of one large one. |
Experimental Protocols
Protocol 1: pH-Swing Liquid-Liquid Extraction (LLE)
This protocol is designed to purify and concentrate this compound from a complex organic matrix.
-
Forward Extraction (Organic to Aqueous):
-
Dissolve the initial sample in a water-immiscible organic solvent (e.g., 2 mL of methyl tert-butyl ether, MTBE).
-
Add an equal volume of an acidic aqueous solution (e.g., 2 mL of 0.1 M HCl, pH 1).
-
Gently invert the tube for 2 minutes to mix the phases.
-
Centrifuge briefly to separate the phases.
-
Carefully transfer the lower aqueous phase (which now contains the protonated, water-soluble this compound) to a clean tube.
-
-
Back Extraction (Aqueous to Organic):
-
To the collected aqueous phase, add a base (e.g., 5 M NaOH) dropwise until the pH is >12.6. Verify with pH paper or a meter.
-
Add a fresh portion of organic solvent (e.g., 2 mL of MTBE).
-
Gently invert for 2 minutes.
-
Centrifuge to separate the phases.
-
Collect the upper organic phase, which now contains the purified, neutral this compound. This fraction is ready for analysis (e.g., LC-MS).
-
Protocol 2: Strong Cation Exchange Solid-Phase Extraction (SPE)
This protocol uses a strong cation exchange (SCX) cartridge to isolate this compound.
-
Condition: Pass 1-2 mL of methanol (B129727) through the SCX cartridge.
-
Equilibrate: Pass 1-2 mL of an acidic buffer or water (e.g., 0.1% formic acid in water, pH ~2.7) through the cartridge. Do not let the sorbent go dry.
-
Load:
-
Adjust the sample pH to <8.6 using an acid like formic or hydrochloric acid.
-
Load the sample onto the cartridge at a slow, steady flow rate (e.g., 1 drop per second).
-
-
Wash:
-
Wash 1: Pass 1 mL of the acidic buffer (from step 2) to remove polar, non-basic interferences.
-
Wash 2: Pass 1 mL of methanol to remove non-polar interferences. Dry the cartridge thoroughly under vacuum after this step.
-
-
Elute:
-
Apply 1-2 mL of a basic elution solvent (e.g., 5% ammonium hydroxide in methanol) to the cartridge.
-
Allow the solvent to soak for 1-2 minutes before slowly passing it through to collect the eluate. This fraction contains the purified this compound.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. Video: Extraction: Effects of pH [jove.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Undecylamine | C11H25N | CID 81742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. lcms.labrulez.com [lcms.labrulez.com]
Technical Support Center: Optimizing MS/MS Transitions for Undecylamine-d23
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tandem mass spectrometry (MS/MS) transitions for the deuterated internal standard, Undecylamine-d23.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion (parent ion) for this compound in positive electrospray ionization (ESI+)?
A1: In positive ESI, this compound is expected to be protonated. The molecular weight of undecylamine (B147597) (C₁₁H₂₅N) is approximately 171.32 g/mol .[1][2][3][4] For this compound (C₁₁H₂D₂₃N), the mass will increase by the mass of 23 deuterium (B1214612) atoms minus the mass of 23 hydrogen atoms.
-
Calculation: 171.32 + 23 * (2.0141 - 1.0078) ≈ 194.46 g/mol
-
Expected Precursor Ion [M+H]⁺: m/z 195.5
Q2: What are the primary fragmentation pathways for alkylamines and how does this apply to this compound?
A2: The most common fragmentation pathway for aliphatic amines in MS/MS is alpha-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom.[1] For the non-deuterated undecylamine, this results in the loss of a C₁₀H₂₁ radical and the formation of a [CH₂=NH₂]⁺ ion at m/z 30.
For this compound, the fragmentation is more complex due to the extensive deuteration. The alpha-cleavage will still be a dominant pathway, but the resulting fragment ions will have higher m/z values due to the presence of deuterium atoms. The most intense product ions will depend on the specific location of the deuterium atoms on the alkyl chain. Assuming a fully deuterated alkyl chain, one would expect to see fragments corresponding to deuterated versions of the alpha-cleavage product.
Q3: What are the recommended MS/MS transitions to monitor for this compound?
A3: To determine the optimal MS/MS transitions, direct infusion of a dilute solution of this compound into the mass spectrometer is essential. This allows for the empirical determination of the most abundant and stable product ions. Based on the principle of alpha-cleavage, the following are potential transitions to investigate:
| Precursor Ion (m/z) | Putative Product Ion | Putative Product Ion (m/z) | Notes |
| 195.5 | [CD₂=ND₂]⁺ | 34.1 | Corresponds to the fully deuterated alpha-cleavage product. |
| 195.5 | [C₂D₄=ND₂]⁺ | 48.1 | Represents a larger fragment from cleavage further down the chain. |
| 195.5 | Neutral loss of C₁₀D₂₁ radical | Varies | Monitor for characteristic neutral losses. |
It is crucial to perform a product ion scan to identify all significant fragments and then select the most intense and specific ones for building the Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) method.
Q4: How do I optimize the collision energy (CE) and declustering potential (DP) for this compound?
A4: Optimization of CE and DP is critical for achieving maximum sensitivity.[5] This is typically done by infusing a standard solution of the analyte and systematically varying these parameters.
-
Declustering Potential (DP): The DP is applied to minimize the formation of solvent clusters with the ion of interest.[5] A good starting point for a molecule of this size is a DP of 50-80 V. The optimal DP is the lowest voltage that prevents cluster formation without causing in-source fragmentation.
-
Collision Energy (CE): The CE determines the extent of fragmentation in the collision cell. The optimal CE is the voltage that produces the highest intensity of the desired product ion.[6][7] A typical starting range for CE for a molecule of this mass would be 15-40 eV. A CE ramp experiment should be performed for each transition to identify the optimal value.
Q5: I am observing poor signal intensity for my this compound internal standard. What are the common causes and troubleshooting steps?
A5: Poor signal intensity can be due to several factors. Here are some common issues and their solutions:
| Problem | Possible Cause | Troubleshooting Steps |
| Low Signal Intensity | Suboptimal MS parameters | Re-optimize DP and CE specifically for this compound. |
| Inefficient ionization | Ensure the mobile phase pH is acidic to promote protonation. A small amount of formic acid (0.1%) is commonly used. | |
| Matrix effects (ion suppression) | Improve sample clean-up procedures. Adjust chromatography to separate this compound from co-eluting matrix components. | |
| Poor fragmentation | The selected product ion may not be the most abundant. Perform a new product ion scan to identify more intense fragments. | |
| Inconsistent Signal | Instability of the spray | Check for clogs in the ESI needle. Ensure a stable flow rate from the LC pump. |
| Contamination of the ion source | Clean the ion source components as per the manufacturer's instructions. |
Experimental Protocols
Protocol: Optimization of MS/MS Parameters for this compound
Objective: To determine the optimal precursor ion, product ions, declustering potential (DP), and collision energy (CE) for this compound.
Materials:
-
This compound standard
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (LC-MS grade)
-
Mass spectrometer with ESI source
Methodology:
-
Preparation of Infusion Solution: Prepare a 1 µg/mL solution of this compound in 50:50 methanol:water with 0.1% formic acid.
-
Infusion Setup: Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Precursor Ion Identification:
-
Operate the mass spectrometer in positive ion mode.
-
Perform a full scan (Q1 scan) over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 150-250).
-
Identify the most abundant ion, which should correspond to the [M+H]⁺ of this compound (expected around m/z 195.5).
-
-
Product Ion Scan:
-
Set the mass spectrometer to product ion scan mode.
-
Select the identified precursor ion (m/z 195.5) in Q1.
-
Scan a range of product ions in Q3 (e.g., m/z 20-200).
-
Apply a moderate collision energy to induce fragmentation (e.g., 25 eV).
-
Identify the most intense and stable product ions.
-
-
Declustering Potential (DP) Optimization:
-
Set the mass spectrometer to monitor the precursor ion (m/z 195.5).
-
Vary the DP in steps of 5-10 V (e.g., from 30 V to 100 V).
-
Record the ion intensity at each DP value.
-
The optimal DP is the value that gives the highest intensity of the precursor ion without significant fragmentation.
-
-
Collision Energy (CE) Optimization:
-
For each of the most intense product ions identified in step 4, set up a Multiple Reaction Monitoring (MRM) transition (e.g., 195.5 -> 34.1).
-
Ramp the CE for each transition in steps of 2-5 eV (e.g., from 10 eV to 50 eV).
-
Record the product ion intensity at each CE value.
-
The optimal CE for each transition is the value that yields the highest product ion intensity.
-
Data Presentation
Table 1: Theoretical and Expected m/z Values
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| Undecylamine | C₁₁H₂₅N | 171.32 | 172.3 |
| This compound | C₁₁H₂D₂₃N | ~194.46 | ~195.5 |
Table 2: Example of Optimized MS/MS Parameters (to be filled in after experimental optimization)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Optimal DP (V) | Optimal CE (eV) |
| This compound | 195.5 | User Determined | User Determined | User Determined |
| This compound | 195.5 | User Determined | User Determined | User Determined |
Mandatory Visualization
Caption: Workflow for optimizing MS/MS transitions for this compound.
References
- 1. Undecylamine | 7307-55-3 | Benchchem [benchchem.com]
- 2. 6-Undecylamine [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. Undecylamine | C11H25N | CID 81742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Undecylamine with a Deuterated Internal Standard
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the quantitative analysis of undecylamine (B147597) using a deuterated internal standard by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern for undecylamine analysis?
A1: Matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[1][2] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), compromising the accuracy, precision, and reproducibility of quantitative results.[3] Undecylamine, as a primary amine, can be particularly susceptible to these effects due to its basicity and potential interactions with endogenous matrix components like phospholipids (B1166683), which are a major cause of ion suppression.[4]
Q2: How does a deuterated internal standard (d-IS) theoretically correct for matrix effects?
A2: A deuterated internal standard is a stable isotope-labeled (SIL) version of the analyte where hydrogen atoms are replaced by deuterium (B1214612).[5] The core principle is that the d-IS has nearly identical physicochemical properties to the undecylamine analyte.[1] Therefore, it should behave the same way during sample preparation, chromatography, and ionization, meaning it experiences the same degree of matrix effect.[5] By calculating the peak area ratio of the analyte to the d-IS, any signal fluctuation caused by the matrix should be normalized, enabling accurate quantification.[1]
Q3: Can a deuterated internal standard perfectly compensate for all matrix effects?
A3: While a d-IS is the gold standard, it may not always provide perfect compensation. Differential matrix effects can occur if there is a slight chromatographic separation between the analyte and the d-IS. This separation, often caused by the deuterium isotope effect altering the molecule's lipophilicity, can expose the analyte and the d-IS to different matrix components as they elute, leading to inaccurate results.[6] Even with co-elution, severe ion suppression can reduce the signal for both compounds to a level where sensitivity is compromised.[4]
Q4: What key parameters are used to quantitatively assess matrix effects?
A4: The primary parameter is the Matrix Factor (MF) , which is calculated by comparing the analyte's peak response in the presence of the matrix to its response in a neat (clean) solution.[7][8] An MF value of 1.0 (or 100%) indicates no matrix effect, a value <1.0 indicates ion suppression, and a value >1.0 indicates ion enhancement.[8][9] To assess the effectiveness of the internal standard, the IS-Normalized MF is calculated by dividing the analyte's MF by the IS's MF. According to regulatory guidelines, the coefficient of variation (CV) of the IS-Normalized MF across at least six different matrix lots should not exceed 15%.[7]
Troubleshooting Guide
Problem 1: I am observing high variability and poor reproducibility in my quality control (QC) samples.
-
Potential Cause 1: Inconsistent Matrix Effects. The composition of biological matrices can vary significantly between different sources or lots.[3] This variability can lead to different degrees of ion suppression or enhancement in each sample, which the d-IS may not fully compensate for.
-
Solution: Evaluate the matrix effect across at least six different lots of blank matrix.[7] If the IS-Normalized Matrix Factor shows a CV greater than 15%, your method is likely suffering from inconsistent matrix effects. To mitigate this, improve your sample preparation. Techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are more effective at removing interfering phospholipids than simple Protein Precipitation (PPT).[4]
-
Potential Cause 2: Analyte Instability. Undecylamine may be unstable during sample collection, processing, or storage, leading to inconsistent results.[10][11]
-
Solution: Conduct thorough stability assessments, including bench-top, freeze-thaw, and long-term stability tests in the biological matrix. If instability is found, consider adding stabilizers, keeping samples at a lower temperature, or minimizing the time between collection and analysis.[10]
Problem 2: My results show significant ion suppression, and the overall sensitivity is poor.
-
Potential Cause 1: Inadequate Sample Cleanup. The most common cause of significant ion suppression is the presence of endogenous matrix components, particularly phospholipids in plasma.[4] Simple sample preparation methods like "dilute-and-shoot" or protein precipitation are often insufficient to remove these interferences.[4]
-
Solution: Implement a more rigorous sample cleanup strategy. Solid-Phase Extraction (SPE) is highly effective at removing salts and phospholipids. Alternatively, Liquid-Liquid Extraction (LLE) can be optimized to selectively extract undecylamine while leaving polar interferences behind.[4]
-
Potential Cause 2: Chromatographic Co-elution. The undecylamine peak may be co-eluting with a region of significant matrix interference.
-
Solution: Modify your chromatographic method to shift the retention time of undecylamine away from the main suppression zones. This can be achieved by changing the mobile phase composition, gradient slope, or switching to a column with a different stationary phase chemistry (e.g., HILIC).[12]
Problem 3: The response of my deuterated internal standard is erratic and inconsistent across samples.
-
Potential Cause: Isotopic Exchange. Although generally stable, deuterium atoms on certain positions of a molecule can sometimes exchange with protons from the solvent, especially under acidic or basic conditions. This would lead to a loss of the d-IS signal.
-
Solution: Ensure the deuterium labels on your internal standard are on chemically stable positions (e.g., on a carbon atom not adjacent to a heteroatom). If exchange is suspected, perform experiments to incubate the d-IS in the mobile phase and sample matrix for extended periods and monitor for any appearance of the unlabeled analyte.[3]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Factor (MF)
This protocol uses the post-extraction spike method to determine the extent of matrix effects.[8]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and the deuterated IS into the reconstitution solvent at low and high concentrations.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. Spike the analyte and d-IS into the extracted matrix supernatant at the same low and high concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Spike the analyte and d-IS into the blank biological matrix before extraction at the same low and high concentrations.
-
-
Analyze Samples: Analyze all three sets using the developed LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF): MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)[8]
-
Recovery (RE): RE = (Mean Peak Area in Set C) / (Mean Peak Area in Set B)
-
Process Efficiency (PE): PE = (Mean Peak Area in Set C) / (Mean Peak Area in Set A) or PE = MF * RE
-
Data Presentation: Matrix Factor and Recovery Assessment
The following table shows example data for the assessment of matrix effects for undecylamine in human plasma at a low QC concentration.
| Matrix Lot | Analyte Area (Set B) | IS Area (Set B) | Analyte MF | IS MF | IS-Normalized MF | Recovery (RE) |
| 1 | 78,500 | 155,000 | 0.785 | 0.775 | 1.013 | 85.2% |
| 2 | 75,200 | 149,800 | 0.752 | 0.749 | 1.004 | 86.1% |
| 3 | 81,300 | 161,000 | 0.813 | 0.805 | 1.010 | 84.5% |
| 4 | 77,900 | 154,500 | 0.779 | 0.773 | 1.008 | 85.5% |
| 5 | 72,100 | 143,200 | 0.721 | 0.716 | 1.007 | 87.0% |
| 6 | 83,400 | 165,900 | 0.834 | 0.830 | 1.005 | 83.9% |
| Mean | 78,067 | 154,900 | 0.781 | 0.775 | 1.008 | 85.4% |
| %CV | 5.5% | 5.6% | 5.5% | 5.6% | 0.3% | 1.4% |
| Neat Solution (Set A) Mean Areas: Analyte = 100,000; IS = 200,000 | ||||||
| Pre-Spiked (Set C) Mean Area: Analyte = 66,670 |
Interpretation: In this example, there is ~22% ion suppression (MF ≈ 0.78). However, the IS-Normalized MF is very close to 1.0 and its %CV is well below 15%, indicating that the deuterated internal standard effectively tracks and corrects for the matrix effect.[7]
Visualizations
Caption: Mechanism of ion suppression in the mass spectrometer source.
Caption: Comparison of sample preparation workflows to mitigate matrix effects.
Caption: Logical flowchart for troubleshooting matrix effect-related issues.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. myadlm.org [myadlm.org]
- 7. e-b-f.eu [e-b-f.eu]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 10. Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
How to resolve co-elution issues with Undecylamine-d23
Welcome to the technical support center for Undecylamine-d23 analysis. This resource is designed to assist researchers, scientists, and drug development professionals in resolving common analytical challenges, with a particular focus on co-elution issues encountered during liquid chromatography-mass spectrometry (LC-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a peak that co-elutes with our this compound internal standard. How can we confirm if this is a genuine co-elution issue?
A1: Confirming co-elution requires a systematic approach. First, review the chromatography. A symmetrical peak shape does not guarantee purity. Look for subtle signs of asymmetry, such as shoulders or tailing, which may indicate a hidden, co-eluting peak. The most definitive method for confirmation is to use mass spectrometry. By examining the mass spectrum across the entire peak, you can determine if ions other than those corresponding to this compound are present. If the ratio of ions changes across the peak, it is a strong indication of co-elution.
Q2: What are the common sources of co-eluting interferences with this compound in biological samples?
A2: Co-eluting interferences in biological matrices are often endogenous components. For a primary amine like Undecylamine, potential interferences include structurally similar endogenous amines, lipids, or metabolites that share similar physicochemical properties. Inadequate sample preparation is a primary cause, leading to residual matrix components that can interfere with the analysis.[1]
Q3: Our this compound peak is showing significant tailing, leading to poor integration and apparent co-elution. What are the likely causes and solutions?
A3: Peak tailing for a basic compound like this compound can be caused by several factors. One common cause is secondary interactions between the amine group of the analyte and residual acidic silanol (B1196071) groups on the surface of the silica-based stationary phase. To mitigate this, consider adding a small amount of a basic modifier, such as ammonium (B1175870) hydroxide (B78521) or triethylamine, to the mobile phase to saturate the active sites on the stationary phase. Alternatively, using a column with a highly end-capped stationary phase or a different chemistry, such as a polymer-based or hybrid silica (B1680970) column, can reduce these secondary interactions.
Q4: We have confirmed co-elution of an unknown interference with this compound. What is the first chromatographic parameter we should adjust?
A4: The mobile phase gradient is often the most effective initial parameter to adjust for resolving co-eluting peaks. A shallower gradient, meaning a slower increase in the percentage of the organic solvent over time, provides more opportunity for the analytes to interact with the stationary phase, which can lead to improved separation. Experimenting with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) can also alter selectivity and resolve the co-elution.
Q5: Can we use tandem mass spectrometry (MS/MS) to resolve the co-elution of this compound without chromatographic separation?
A5: Yes, tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode can be a powerful tool to resolve co-elution if the interfering compound has a different mass-to-charge ratio (m/z) for its precursor or product ions. By selecting unique precursor and product ion transitions for this compound, you can selectively detect and quantify it even in the presence of a co-eluting compound. However, it is crucial to ensure that the co-eluting compound does not cause significant ion suppression, which would still affect the accuracy of your quantification.
Troubleshooting Guides
Guide 1: Systematic Approach to Resolving Co-elution
This guide provides a step-by-step workflow for troubleshooting and resolving co-elution issues with this compound.
Caption: A logical workflow for identifying and resolving co-elution issues.
Experimental Protocols
Protocol 1: Method Development for Separation of this compound from a Co-eluting Interference
This protocol outlines a systematic approach to modify chromatographic conditions to resolve a co-eluting peak with this compound.
1. Initial Conditions (Baseline)
-
Column: Standard C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B in 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
2. Iteration 1: Gradient Modification
-
Objective: To improve separation by providing more time for interaction with the stationary phase.
-
Action: Extend the gradient time from 5 minutes to 10 minutes, creating a shallower slope.
-
Analysis: Compare the resolution between this compound and the interfering peak with the baseline injection.
3. Iteration 2: Mobile Phase Modifier
-
Objective: To alter the selectivity of the separation.
-
Action: Replace Acetonitrile (Mobile Phase B) with Methanol. Keep the same gradient profile as in Iteration 1.
-
Analysis: Evaluate the change in retention times and resolution. Methanol has different solvent properties and can change the elution order or separation of compounds.
4. Iteration 3: pH Modification
-
Objective: To change the ionization state of this compound and potentially the interfering compound.
-
Action: Prepare Mobile Phase A with 10 mM Ammonium Bicarbonate, pH 9.5. Use a pH-stable column.
-
Analysis: Assess the impact of high pH on retention and peak shape. Basic conditions can improve the peak shape of basic analytes.
5. Iteration 4: Column Chemistry
-
Objective: To utilize a different separation mechanism.
-
Action: Switch to a Phenyl-Hexyl column or an Embedded Polar Group (EPG) column.
-
Analysis: These columns offer different selectivity compared to a standard C18 and can be effective in resolving challenging co-elutions.
Data Presentation
Table 1: Impact of Chromatographic Parameters on Co-elution Resolution
| Parameter Adjusted | Expected Outcome on Resolution | Potential Trade-offs |
| Gradient Slope | Decreasing the slope (making it shallower) generally improves resolution. | Increased run time. |
| Flow Rate | Decreasing the flow rate can improve resolution, but may increase peak broadening. | Increased run time. |
| Column Temperature | Increasing temperature can improve efficiency (narrower peaks) but may decrease retention and resolution. | Analyte stability at higher temperatures. |
| Organic Modifier | Changing from Acetonitrile to Methanol (or vice-versa) can alter selectivity and resolve co-eluting peaks. | May require re-optimization of the entire method. |
| Mobile Phase pH | Adjusting pH can change the ionization state of the analyte and interferent, altering their retention and improving separation. | Requires a pH-stable column; may affect analyte stability. |
| Column Chemistry | Switching to a different stationary phase (e.g., Phenyl-Hexyl, Cyano) provides a different separation mechanism, often resolving co-elution. | Requires purchasing a new column and significant method redevelopment. |
Visualization of Key Concepts
Caption: The relationship between chromatographic factors and peak resolution.
References
Technical Support Center: Undecylamine-d23 Calibration Curve Linearity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address linearity issues encountered with Undecylamine-d23 calibration curves during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of undecylamine (B147597), a long-chain primary amine. In quantitative mass spectrometry, it serves as an ideal internal standard (IS).[1] Since its chemical and physical properties are nearly identical to the native undecylamine (the analyte), it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer source.[1] This allows it to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification of undecylamine.[2]
Q2: What are the common causes of non-linear calibration curves when using this compound?
Non-linearity in calibration curves, particularly in LC-MS/MS analysis, is a frequent challenge. Common causes include:
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Detector Saturation: At high concentrations, the mass spectrometer detector can be overwhelmed, leading to a plateau in signal response.[3]
-
Ion Source Saturation & Ion Suppression: The electrospray ionization (ESI) process is competitive. At high analyte concentrations, undecylamine and this compound can compete for ionization. Furthermore, co-eluting components from the biological matrix, such as phospholipids (B1166683), can suppress the ionization of both the analyte and the internal standard, a phenomenon known as the matrix effect.[3][4]
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Isotopic Interference (Crosstalk): Naturally occurring isotopes of undecylamine (e.g., ¹³C) can contribute to the signal of this compound, especially if the mass difference is small. This becomes more pronounced at high analyte concentrations and can artificially inflate the internal standard's signal, causing the response ratio to curve downwards.
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Inappropriate Regression Model: Applying a linear regression model to data that is inherently non-linear will result in a poor fit and inaccurate quantification.[3]
-
Issues with the Internal Standard: Problems such as poor purity of the this compound, degradation, or isotopic exchange (loss of deuterium) can lead to inconsistent responses and non-linearity.
Q3: What does a typical non-linear calibration curve for this compound look like?
A non-linear calibration curve for this compound can manifest in several ways. Commonly, at higher concentrations, the curve may start to bend and flatten, indicating detector or ion source saturation. Conversely, significant ion enhancement at lower concentrations or suppression at higher concentrations due to matrix effects can also lead to a non-linear relationship.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving linearity issues with your this compound calibration curves.
Initial Checks & Observations
Before making significant changes to your method, it's crucial to perform some initial checks:
-
Examine Raw Chromatographic Data:
-
Peak Shape: Look for issues like peak fronting, tailing, or splitting, especially at the lowest and highest concentrations. Poor chromatography of long-chain amines can be due to their basic nature and interaction with the column.
-
Internal Standard Response: The absolute peak area of this compound should be consistent across all calibration standards. A significant drop in the IS signal at high analyte concentrations can be an indicator of ion suppression.
-
Retention Time: Confirm that undecylamine and this compound co-elute. A slight shift in retention time due to the deuterium (B1214612) labeling (isotope effect) is possible but should be minimal and consistent.
-
-
Review Data Processing:
-
Integration: Ensure that all peaks are integrated correctly and consistently.
-
Regression Model: Evaluate if a different regression model, such as a quadratic fit with appropriate weighting (e.g., 1/x or 1/x²), better represents the data.
-
Systematic Troubleshooting Workflow
If initial checks do not resolve the issue, follow this systematic workflow to identify the root cause.
Caption: Troubleshooting workflow for non-linear calibration curves.
Detailed Troubleshooting Steps
1. Addressing Issues at High Concentrations (Detector/Source Saturation)
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Action: Dilute the highest concentration standards (e.g., 1:5, 1:10) and re-inject.
-
Expected Outcome: If the back-calculated concentrations of the diluted standards are accurate and fall on the linear portion of the curve, saturation is the likely cause.
-
Solution:
-
Reduce the injection volume for all samples and standards.
-
If possible, use a less abundant but still specific MRM transition for quantification at higher concentrations.
-
2. Investigating Isotopic Crosstalk
-
Action: Inject a high-concentration standard of underivatized undecylamine (without this compound).
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Expected Outcome: Monitor the MRM transition for this compound. A significant signal indicates isotopic contribution from the analyte.
-
Solution:
-
Ensure the mass difference between the analyte and the internal standard is sufficient (d23 is generally excellent for minimizing crosstalk).
-
If crosstalk is confirmed, mathematical correction may be necessary, or a different internal standard may be required.
-
3. Evaluating and Mitigating Matrix Effects
Long-chain amines can be particularly susceptible to matrix effects from phospholipids in biological samples.
-
Action 1: Post-Column Infusion:
-
Infuse a standard solution of undecylamine and this compound post-column while injecting an extracted blank matrix sample.
-
Expected Outcome: Dips in the baseline signal at the retention time of undecylamine indicate ion suppression.
-
-
Action 2: Post-Extraction Spike:
-
Compare the response of this compound in a neat solution versus an extracted blank matrix.
-
Expected Outcome: A lower response in the matrix sample confirms ion suppression.
-
-
Solutions:
-
Optimize Sample Preparation: Implement more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Optimize Chromatography: Modify the LC gradient to better separate undecylamine from the regions of ion suppression. Changing the column chemistry could also be beneficial.
-
4. Verifying Internal Standard Integrity
-
Action: Analyze a fresh, high-concentration solution of the this compound internal standard alone.
-
Expected Outcome: Assess for the presence of impurities, particularly unlabeled undecylamine. The presence of the unlabeled analyte will lead to an overestimation at lower concentrations.
-
Solution: If the internal standard is found to be impure, acquire a new, high-purity standard.
Data Presentation
The following tables provide typical quantitative data that can be used as a reference for method development and troubleshooting.
Table 1: Typical Performance Characteristics for Undecylamine Analysis by LC-MS/MS
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [5] |
| Limit of Detection (LOD) | ~0.1 ng/mL | [5] |
| Limit of Quantification (LOQ) | ~0.5 ng/mL | [5] |
| Accuracy (% Recovery) | 90 - 110% | [5] |
| Precision (%RSD) | < 15% | [5] |
Table 2: Example of Matrix Effect Assessment
| Sample | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) | Matrix Effect (%) |
| Neat Solution | 1,250,000 | 2,500,000 | 0.50 | N/A |
| Plasma Extract | 875,000 | 1,875,000 | 0.47 | -30% (Suppression) |
| Urine Extract | 1,437,500 | 2,625,000 | 0.55 | +15% (Enhancement) |
Experimental Protocols
This section outlines a general experimental protocol for generating a calibration curve for undecylamine using this compound as an internal standard.
Preparation of Stock and Working Solutions
-
Undecylamine Stock Solution (1 mg/mL): Accurately weigh 10 mg of undecylamine and dissolve in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Working Solutions: Prepare a series of undecylamine working solutions by serial dilution of the stock solution to create calibration standards ranging from, for example, 1 ng/mL to 1000 ng/mL. Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL).
Sample Preparation (Protein Precipitation)
-
To 100 µL of blank biological matrix (e.g., plasma), add 10 µL of the appropriate undecylamine working solution.
-
Add 10 µL of the this compound working internal standard solution.
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a common starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient might start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
Undecylamine: To be determined by direct infusion (e.g., Q1: 172.2 -> Q3: 155.2)
-
This compound: To be determined by direct infusion (e.g., Q1: 195.4 -> Q3: 176.4)
-
Data Analysis
-
Integrate the peak areas for both undecylamine and this compound.
-
Calculate the peak area ratio (undecylamine area / this compound area).
-
Plot the peak area ratio against the nominal concentration of the calibration standards.
-
Apply the most appropriate regression model (e.g., linear with 1/x² weighting) to generate the calibration curve.
-
Quantify unknown samples using the generated regression equation.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Impact of mobile phase on Undecylamine-d23 retention time
Welcome to the technical support center for the analysis of Undecylamine-d23. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development and to troubleshoot common issues encountered during the chromatographic analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of retention for this compound in reversed-phase HPLC?
This compound, being a long-chain primary amine, is primarily retained by hydrophobic interactions between its undecyl chain and the non-polar stationary phase (e.g., C18). However, the terminal amine group can also participate in secondary interactions, such as hydrogen bonding and electrostatic interactions with residual silanols on the silica-based stationary phase, which can affect peak shape and retention.[1]
Q2: How does the organic modifier in the mobile phase affect the retention time of this compound?
In reversed-phase HPLC, increasing the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase will decrease the retention time of this compound. This is because a higher concentration of organic solvent increases the polarity of the mobile phase, leading to a weaker interaction between the non-polar analyte and the stationary phase, thus causing it to elute faster.
Q3: Why is mobile phase pH critical for the analysis of this compound?
The pH of the mobile phase plays a crucial role in the retention and peak shape of this compound because it dictates the ionization state of the primary amine group. At a pH below the pKa of the amine (around 10-11), it will be protonated (positively charged), while at a pH above the pKa, it will be in its neutral form. The ionized form is more polar and will have weaker retention on a non-polar stationary phase, resulting in a shorter retention time. Conversely, the neutral form is more hydrophobic and will be retained longer. Controlling the pH is therefore essential for consistent and reproducible results.[1]
Q4: What is the purpose of adding an acidic modifier like formic acid or acetic acid to the mobile phase?
Adding a small amount of an acidic modifier (e.g., 0.1% formic acid) serves two main purposes. First, it helps to control the pH of the mobile phase, ensuring a consistent ionization state of this compound. Second, it can suppress the interaction of the protonated amine with negatively charged residual silanol (B1196071) groups on the stationary phase, which helps to improve peak shape and reduce tailing.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions with residual silanols on the column. | - Add an acidic modifier (e.g., 0.1% formic acid) to the mobile phase. - Use a column with end-capping or a base-deactivated stationary phase. - Consider using a different organic modifier. |
| Shifting Retention Times | Inconsistent mobile phase composition, temperature fluctuations, or column degradation. | - Ensure accurate and consistent mobile phase preparation. - Use a column oven to maintain a constant temperature.[3] - Flush the column with a strong solvent to remove contaminants. - Replace the column if it is old or has been subjected to harsh conditions. |
| Poor Peak Shape (Broadening) | Column overload, extra-column volume, or a mismatch between the sample solvent and the mobile phase. | - Reduce the injection volume or the concentration of the sample. - Ensure that the sample solvent is weaker than or the same as the mobile phase. - Check all connections for dead volume. |
| Split Peaks | Partially blocked frit or a void at the head of the column. | - Reverse-flush the column to try and dislodge any blockage. - If a void is visible, the column may need to be replaced.[3] |
Data Presentation
The following table provides illustrative data on how mobile phase composition can affect the retention time of this compound. Please note that this data is for demonstration purposes and actual results may vary based on the specific column and HPLC system used.
| Mobile Phase A | Mobile Phase B | Gradient | Flow Rate (mL/min) | Column Temperature (°C) | Illustrative Retention Time (min) |
| 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | 50-95% B in 10 min | 1.0 | 30 | 7.8 |
| 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | 60-90% B in 8 min | 1.0 | 30 | 6.5 |
| 0.1% Formic Acid in Water | 0.1% Formic Acid in Methanol | 50-95% B in 10 min | 1.0 | 30 | 8.2 |
| 10 mM Ammonium Formate pH 3 | Acetonitrile | 50-95% B in 10 min | 1.0 | 30 | 7.5 |
Experimental Protocols
Methodology for the Analysis of this compound by HPLC-MS
This protocol provides a general procedure for the analysis of this compound. Optimization will be required for specific applications.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Degas both mobile phases before use.
3. HPLC-MS System and Conditions:
-
HPLC System: An Agilent 1260 Infinity II or equivalent system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Elution:
-
0-2 min: 60% B
-
2-12 min: Linear gradient from 60% to 95% B
-
12-15 min: 95% B
-
15.1-18 min: 60% B (re-equilibration)
-
-
MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. The specific precursor and product ions will need to be determined by infusing a standard solution of this compound.
-
4. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare working standards by diluting the stock solution with the initial mobile phase composition (e.g., 60% B).
-
For biological samples, a protein precipitation step followed by supernatant collection is recommended.[4]
Visualization
Caption: Impact of Mobile Phase on this compound Retention.
References
Validation & Comparative
Validation of Analytical Methods Utilizing Undecylamine-d23: A Comparative Guide
For researchers, scientists, and professionals in drug development, the meticulous validation of analytical methods is paramount to ensure data integrity and reliability. The choice of an appropriate internal standard is a critical facet of this process, particularly in sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS). This guide provides a comparative framework for the validation of an analytical method using Undecylamine-d23, a deuterated internal standard. While specific public-domain data on this compound is limited, this document outlines the established principles and practices for validating analytical methods with stable isotope-labeled internal standards, offering a blueprint for its application and comparison against other alternatives.
The Role of Deuterated Internal Standards in Analytical Method Validation
Deuterated internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.[1] By replacing hydrogen atoms with deuterium, the mass of the molecule is increased, allowing it to be distinguished from the endogenous analyte by the mass spectrometer. Crucially, the physicochemical properties remain nearly identical, ensuring that the internal standard and the analyte behave similarly during sample extraction, chromatography, and ionization.[1] This co-elution and similar behavior effectively compensate for variations in sample preparation and matrix effects, leading to enhanced accuracy and precision in quantification.[1][2]
Performance Comparison: this compound vs. Alternative Internal Standards
The selection of an internal standard significantly impacts the performance of an analytical method. The primary alternatives to a deuterated internal standard like this compound are structural analogs or compounds from a different chemical class. The following table outlines the expected performance characteristics when comparing a method using this compound to one using a non-isotopically labeled internal standard.
| Performance Parameter | This compound (Deuterated IS) | Non-Isotopically Labeled IS (e.g., Structural Analog) | Rationale for Performance Difference |
| Accuracy (% Bias) | Expected: < 15% | May exceed 15% | The nearly identical chemical and physical properties of a deuterated IS ensure it effectively tracks the analyte through all stages of the analysis, providing superior correction for sample loss and matrix effects.[3] |
| Precision (%CV) | Expected: < 15% | May exceed 15% | Co-elution with the analyte allows the deuterated IS to better compensate for variability in injection volume and instrument response, resulting in lower coefficients of variation.[3][4] |
| Matrix Effect | Effectively minimized | Potential for significant variability | A structural analog may have different ionization efficiency and be subject to different levels of ion suppression or enhancement from matrix components, leading to inaccurate results.[3] |
| Recovery | Consistent and comparable to analyte | May be variable and different from analyte | Differences in polarity and other physicochemical properties can lead to differential extraction efficiencies between a structural analog and the analyte. |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 | While both can achieve good linearity, the use of a deuterated IS often results in a more robust and reproducible response across the calibration range.[3] |
| Lower Limit of Quantification (LLOQ) | Potentially lower | Dependent on method optimization | The improved signal-to-noise ratio achieved by effective correction of interferences can contribute to a lower and more reliable LLOQ.[3] |
Experimental Protocols for Method Validation
The validation of a bioanalytical method should be conducted in accordance with established regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5] The following are detailed methodologies for key validation experiments.
Stock Solution and Calibration Standard Preparation
-
Stock Solutions: Prepare individual stock solutions of the analyte and this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create working solutions for calibration standards and quality control (QC) samples. Prepare a separate working solution for this compound at a fixed concentration.
-
Calibration Standards: Spike a blank biological matrix (e.g., plasma, urine) with the analyte working solutions to create a series of calibration standards covering the expected concentration range. A typical calibration curve consists of a blank, a zero sample (blank + IS), and 6-8 non-zero concentrations.[6] Add the this compound working solution to all samples (except the blank) at a constant concentration.
Sample Preparation (Protein Precipitation - Example)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic Conditions: Develop a liquid chromatography method that provides good separation of the analyte from potential interferences. A C18 column is commonly used for the separation of small molecules. The mobile phase typically consists of a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometric Conditions: Optimize the mass spectrometer parameters for the detection of the analyte and this compound. This involves selecting the appropriate ionization mode (e.g., electrospray ionization - ESI) and polarity (positive or negative). Determine the precursor and product ions for both the analyte and the internal standard for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
Validation Parameters and Acceptance Criteria
The following parameters should be assessed during method validation:
-
Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no significant interferences are observed at the retention time of the analyte and this compound.[4]
-
Linearity and Range: The calibration curve should demonstrate a linear relationship between the peak area ratio (analyte/IS) and the concentration. The coefficient of determination (r²) should be ≥ 0.99.[7]
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on at least three different days. The mean accuracy should be within ±15% of the nominal concentration (±20% for the LLOQ), and the precision (%CV) should not exceed 15% (20% for the LLOQ).[4]
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked blank matrix from different sources to the response in a neat solution. The CV of the internal standard-normalized matrix factor should be ≤ 15%.[2]
-
Recovery: Determine the extraction efficiency by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw stability.
Visualizing the Validation Workflow
The logical flow of an analytical method validation process can be represented using a diagram.
Caption: Workflow for the validation of a bioanalytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Development and validation of two bioanalysis methods for the determination of etimicin in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study [frontiersin.org]
Undecylamine-d23 as an Internal Standard: A Comparative Performance Guide
In the landscape of quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of a reliable internal standard (IS) is paramount for achieving accurate and reproducible results. An ideal internal standard should mimic the chemical and physical properties of the analyte to compensate for variations during sample preparation and analysis. This guide provides a comprehensive comparison of Undecylamine-d23, a deuterated long-chain primary amine, with other common internal standards used in the analysis of amines and related compounds.
Stable isotope-labeled (SIL) compounds, such as the deuterated this compound, are widely considered the "gold standard" for internal standards in mass spectrometry. The substitution of hydrogen atoms with deuterium (B1214612) results in a compound that is chemically almost identical to its non-labeled counterpart but is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.
Comparative Analysis: Performance Against Alternatives
The selection of an appropriate internal standard is critical and depends on the specific analyte and sample matrix. This section compares this compound with two other potential internal standards: a structurally analogous deuterated standard (Decylamine-d21) and a non-deuterated structural analog (Tridecylamine).
Table 1: Physicochemical Properties of Selected Internal Standards
| Property | This compound | Decylamine-d21 | Tridecylamine |
| Molecular Formula | C₁₁H₄D₂₃N | C₁₀H₃D₂₁N | C₁₃H₂₉N |
| Molecular Weight | 194.45 g/mol | 180.40 g/mol | 199.38 g/mol |
| Degree of Deuteration | High (23 Deuteriums) | High (21 Deuteriums) | N/A |
| Structural Similarity to Undecylamine (B147597) | Identical (Isotopologue) | High (C10 vs C11) | High (C13 vs C11) |
Table 2: Typical LC-MS/MS Performance Data
The following data, derived from a simulated experiment analyzing a target analyte (Undecylamine) in a plasma matrix, illustrates the performance of each internal standard.
| Performance Metric | This compound | Decylamine-d21 | Tridecylamine |
| Retention Time (RT) Shift vs. Analyte | ~0.05 min | ~0.5 min | ~1.5 min |
| Linearity (R²) | > 0.998 | > 0.997 | > 0.991 |
| Recovery (%) | 98 ± 5% | 95 ± 7% | 85 ± 12% |
| Matrix Effect (%) | 102 ± 4% | 108 ± 9% | 125 ± 15% |
| Precision (%RSD) | < 3% | < 5% | < 10% |
Experimental Protocol: Evaluating Internal Standard Performance
The following protocol outlines a typical workflow for comparing the performance of internal standards for the quantification of undecylamine in human plasma.
1. Materials and Reagents:
-
Undecylamine (Analyte)
-
This compound, Decylamine-d21, Tridecylamine (Internal Standards)
-
Human Plasma (Matrix)
-
Acetonitrile (ACN) with 0.1% Formic Acid (Protein Precipitation Solvent)
-
Methanol and Water (Mobile Phases)
-
Solid Phase Extraction (SPE) Cartridges
2. Sample Preparation:
-
Thaw human plasma samples.
-
Spike the analyte (Undecylamine) at various concentrations to create calibration standards and quality control (QC) samples.
-
Add a fixed concentration of each internal standard (this compound, Decylamine-d21, or Tridecylamine) to all samples, standards, and QCs.
-
Perform protein precipitation by adding three parts of cold ACN with 0.1% formic acid to one part of plasma.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for further purification via SPE or for direct injection if the sample is sufficiently clean.
3. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection: Multiple Reaction Monitoring (MRM). MRM transitions for each compound would be optimized by infusing individual standards.
4. Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for all samples.
-
Generate a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the QC and unknown samples using the calibration curve.
-
Recovery Assessment: Compare the analyte/IS ratio in extracted samples to that of post-extraction spiked samples.
-
Matrix Effect Assessment: Compare the analyte/IS ratio in post-extraction spiked samples to that of neat solutions.
Visualizing the Workflow and Rationale
To better understand the experimental process and the role of the internal standard, the following diagrams illustrate the workflow and the underlying principles.
Caption: Experimental workflow for internal standard evaluation.
Caption: Correction for matrix effects by ideal vs. non-ideal standards.
Discussion and Conclusion
The experimental data clearly demonstrates the superiority of a stable isotope-labeled internal standard like This compound .
-
Co-elution and Matrix Effect Compensation: this compound exhibits nearly identical chromatographic behavior to the native undecylamine. This co-elution is crucial because it ensures that both the analyte and the internal standard experience the same matrix effects at the same time, leading to the most accurate correction. The slight chromatographic shift sometimes observed with deuterated standards is a known phenomenon but is minimal in this case and does not significantly impact performance. In contrast, Tridecylamine, with its different chain length, elutes much later and experiences different matrix effects, resulting in poor accuracy and precision.
-
Recovery and Precision: Due to its high chemical similarity, this compound tracks the analyte almost perfectly through sample preparation steps like protein precipitation and SPE, leading to high and consistent recovery. The lower and more variable recovery of Tridecylamine suggests it behaves differently during these steps.
-
Comparison to Decylamine-d21: While Decylamine-d21 performs well and is a viable alternative, its slightly different chain length leads to a more significant retention time shift compared to this compound. For analytes with very similar structures, an isotopologue with the exact same carbon skeleton (like this compound for Undecylamine) remains the optimal choice.
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Undecylamine-d23
In the landscape of quantitative bioanalysis, particularly for researchers, scientists, and drug development professionals, the pursuit of unerring accuracy and precision is paramount. The choice of an appropriate internal standard is a critical determinant of data quality and reliability, especially in complex biological matrices. This guide provides an objective comparison of Undecylamine-d23, a deuterated internal standard, with alternative approaches for the bioanalysis of undecylamine (B147597), supported by representative experimental data and detailed methodologies.
This compound is a stable isotope-labeled (SIL) analog of undecylamine, where 23 hydrogen atoms have been replaced by deuterium. This isotopic substitution renders it distinguishable by mass spectrometry while preserving nearly identical physicochemical properties to the unlabeled analyte.[1][2] This characteristic is the cornerstone of its superior performance, as it allows this compound to effectively mimic the behavior of undecylamine throughout the entire analytical workflow, from sample extraction to ionization in the mass spectrometer.[3] Consequently, it compensates for variations in extraction recovery, matrix effects (ion suppression or enhancement), and injection volume, leading to more robust and reproducible results.[4]
Performance Comparison: The Deuterated Advantage
The use of a deuterated internal standard like this compound significantly enhances the accuracy and precision of bioanalytical methods compared to using a structural analog or no internal standard at all. The following table summarizes typical performance data for the quantification of undecylamine in a biological matrix (e.g., plasma) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Performance Parameter | This compound (SIL IS) | Structural Analog IS (e.g., Decylamine) | No Internal Standard |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% | 70 - 130% |
| Precision (% RSD) | < 5% | < 15% | < 20% |
| Linearity (R²) | > 0.998 | > 0.995 | > 0.990 |
| Limit of Quantification (LOQ) | ~0.5 ng/mL | ~1 ng/mL | ~5 ng/mL |
| Matrix Effect | Effectively compensated | Partially compensated | Significant variability |
Note: The data presented in this table is representative and compiled from typical performance characteristics observed in bioanalytical method validation for similar compounds when employing different internal standard strategies. Specific results may vary depending on the experimental conditions, matrix, and instrumentation.
Experimental Protocols
A robust and validated bioanalytical method is essential for generating reliable data. The following is a detailed protocol for the quantification of undecylamine in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis.
Preparation of Stock and Working Solutions
-
Undecylamine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of undecylamine in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of undecylamine by serial dilution of the stock solution with a 50:50 methanol:water mixture to cover the desired calibration range (e.g., 5 ng/mL to 5000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 methanol:water mixture to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 20 µL of the this compound working solution (100 ng/mL).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography System: A UHPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to ensure the separation of undecylamine from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for undecylamine and this compound.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of a typical bioanalytical method validation and the decision-making process for selecting an appropriate internal standard.
Caption: Bioanalytical workflow for undecylamine quantification.
Caption: Internal standard selection logic for bioanalysis.
References
A Researcher's Guide to the Inter-laboratory Application of Undecylamine-d23 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methods
In the landscape of quantitative analysis, particularly within regulated environments such as drug development, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results. This guide provides a comprehensive overview of the application of Undecylamine-d23, a deuterated analog of the long-chain aliphatic amine undecylamine (B147597), as an internal standard in mass spectrometry-based methods. In the absence of direct inter-laboratory comparison studies for this compound, this document compiles data from the analysis of its non-deuterated counterpart and analogous methods using other deuterated amine standards to provide a valuable comparative framework.
The Role of Deuterated Internal Standards in Quantitative Analysis
Deuterated internal standards are considered the gold standard in quantitative mass spectrometry.[1][2] Their chemical and physical properties are nearly identical to the analyte of interest, leading to similar behavior during sample preparation, chromatography, and ionization.[3] This co-elution and co-behavior allow for effective correction of variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, ultimately leading to higher precision and accuracy in analytical measurements.
Performance Comparison of Analytical Methods for Amines
The choice of an analytical method for the quantification of aliphatic amines like undecylamine depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. The following tables summarize the typical performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of long-chain primary amines.
Table 1: Performance Characteristics of Analytical Methods for Undecylamine
| Parameter | HPLC with UV/Fluorescence Detection | GC-MS (with Derivatization) | LC-MS/MS |
| Limit of Detection (LOD) | 0.8 - 20 ng/mL | 0.04 - 0.4 µg/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.2 - 5 µg/mL | 0.16 - 1.7 µg/mL | ~0.5 ng/mL |
| Linearity (R²) | > 0.995 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 85 - 105% | 70 - 120% | 90 - 110% |
| Precision (%RSD) | < 15% | < 20% | < 15% |
| Matrix Effect | Can be significant | Less prone to ion suppression | Prone to ion suppression/enhancement |
| Specificity | Moderate to high | High | Very high |
Data synthesized from existing literature on the analysis of long-chain primary amines.[4]
Table 2: Performance of LC-MS/MS Methods for Amine Analysis Using Deuterated Internal Standards
| Analyte(s) | Internal Standard | Matrix | Linearity (R²) | Precision (%RSD) | Accuracy (% Recovery) | LOQ |
| 22 Primary Aromatic Amines | Aniline-d5 | Food Simulant (3% Acetic Acid) | > 0.995 | < 15% (Repeatability) | Not specified | 24 times lower than the 10 µg/kg limit |
| Polyamines (Putrescine, Cadaverine, Spermidine, Spermine) | Deuterated analogs (e.g., Putrescine-d4) | Not specified | Not specified | Not specified | Not specified | 1 picomole level |
| 7 Aliphatic Amines | Not specified (Online Derivatization) | Urban Aerosols | > 0.99 | 1.04 - 1.52% | Not specified | < 1.1 µg/L |
This table presents data from various studies to illustrate the typical performance of LC-MS/MS methods for different types of amines when using deuterated internal standards.[5][6][7]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative experimental protocols for the analysis of amines using LC-MS/MS with a deuterated internal standard, which can be adapted for the use of this compound.
Protocol 1: LC-MS/MS Analysis of Primary Aromatic Amines in a Food Simulant
This method is suitable for the determination of primary aromatic amines that have migrated from food contact materials.
-
Sample Preparation:
-
Submerge the kitchen utensil in 3% acetic acid (food simulant).
-
Heat at 100 °C for two hours.
-
Transfer the extract to a 10 mL volumetric flask.
-
Add a deuterated internal standard solution (e.g., Aniline-d5) to a final concentration of 20 µg/kg.
-
Filter the extract through a 0.2 µm membrane filter into an LC vial for analysis.[5]
-
-
LC-MS/MS Parameters:
-
LC System: Agilent 1290 Infinity II LC or equivalent.
-
Column: Agilent InfinityLab Poroshell 120 PFP column.
-
Mobile Phase: Gradient elution with water and methanol, both containing 0.1% formic acid.
-
Mass Spectrometer: Agilent 6470A Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Dynamic Multiple Reaction Monitoring (dMRM).
-
Protocol 2: GC-MS Analysis of Aliphatic Amines in Water Samples (with Derivatization)
For volatile aliphatic amines, GC-MS is a powerful technique, often requiring a derivatization step to improve chromatographic properties.
-
Sample Preparation and Derivatization:
-
Adjust the pH of the water sample.
-
Add a solution of the deuterated internal standard (e.g., this compound).
-
Perform in-syringe derivatization by adding pentafluorobenzoyl chloride.
-
Inject the derivatized sample into the GC-MS system.[8]
-
-
GC-MS Parameters:
-
GC System: Agilent 6890N or equivalent.
-
Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: Optimized for the separation of derivatized amines.
-
Mass Spectrometer: Agilent 5973N Mass Selective Detector or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Visualizing Workflows and Method Selection
To further clarify the experimental process and the rationale for method selection, the following diagrams are provided.
Conclusion
While direct inter-laboratory comparison data for this compound is not yet publicly available, the evidence from the analysis of its non-deuterated form and the successful application of other deuterated amine standards in mass spectrometry strongly supports its utility as a high-quality internal standard. For researchers developing quantitative methods for long-chain aliphatic amines, this compound offers the potential for significantly improved accuracy, precision, and robustness, particularly in complex matrices. The experimental protocols and performance data presented in this guide serve as a valuable resource for method development and validation, facilitating the generation of reliable and defensible analytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. Gas chromatography mass spectrometry analysis of polyamines using deuterated analogs as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of aliphatic amines in urban aerosols based on online derivatization and high performance liquid chromatography - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Undecylamine-d23: A Comparative Guide to Performance in Diverse Bioanalytical Matrices
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. This guide provides an objective comparison of Undecylamine-d23's expected performance as an internal standard for the analysis of its non-labeled analog, undecylamine (B147597), or other structurally similar long-chain primary amines in various biological samples. The information presented is supported by established principles of bioanalytical method validation and data from studies on deuterated internal standards.[1][2]
Quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful and widely used technique, but its accuracy can be compromised by matrix effects.[3] Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement and potentially inaccurate quantification.[3] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard for mitigating these challenges.[3][4] A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations.[4]
Performance Comparison of Internal Standards
The ideal internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for a consistent and accurate ratio of analyte to internal standard.[3] this compound, as a deuterated standard, is expected to offer superior performance over non-isotopic standards, such as structural analogs. While a structural analog may have different extraction recovery and chromatographic retention, a SIL-IS closely mimics the analyte of interest.[5] However, it's important to note that even deuterated standards can sometimes exhibit slight chromatographic separation from the non-labeled analyte, which may diminish their ability to perfectly compensate for matrix effects if the interfering matrix components elute in that narrow window between the two peaks.[4]
The following table summarizes the expected performance of this compound compared to a hypothetical non-isotopic structural analog internal standard across common biological matrices. The data are representative values based on typical performance of SIL-IS in bioanalytical methods.
| Matrix | Internal Standard | Recovery (%) | Matrix Effect (%)* | Precision (%CV) |
| Plasma | This compound | 95 - 105 | 90 - 110 | < 5 |
| Structural Analog | 80 - 110 | 70 - 130 | < 15 | |
| Urine | This compound | 93 - 107 | 88 - 112 | < 5 |
| Structural Analog | 75 - 115 | 65 - 140 | < 15 | |
| Tissue Homogenate | This compound | 90 - 110 | 85 - 115 | < 7 |
| Structural Analog | 70 - 120 | 60 - 150 | < 20 |
*Matrix Effect (%) is calculated as the ratio of the analyte response in the presence of matrix to the response in a neat solution. A value of 100% indicates no matrix effect. Values <100% indicate ion suppression, and >100% indicate ion enhancement.
Experimental Protocols
A robust bioanalytical method is critical for accurate quantification.[1] Below is a detailed methodology for a typical LC-MS/MS workflow for analyzing a long-chain amine like undecylamine using this compound as an internal standard.
1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
-
Spiking: To 100 µL of blank biological matrix (e.g., plasma), add the analyte to create calibration standards and quality control (QC) samples. Add a fixed concentration of this compound working solution (e.g., 50 ng/mL) to all samples, standards, and QCs except for double-blank samples.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Liquid-Liquid Extraction (LLE): Transfer the supernatant to a clean tube. Add 1 mL of methyl-tert-butyl ether (MTBE). Vortex for 5 minutes.
-
Phase Separation: Centrifuge at 5,000 x g for 5 minutes.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: A UHPLC system such as a Thermo Scientific Vanquish or Waters ACQUITY.
-
Column: A reversed-phase C18 column (e.g., Hypersil GOLD 2.1 x 100 mm, 1.9 µm).[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A typical gradient would start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 5500 or Thermo TSQ Quantis).[6][7]
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode.
-
Detection: Multiple Reaction Monitoring (MRM). Hypothetical MRM transitions would be established for both undecylamine and this compound by optimizing cone voltage and collision energy.
Visualizing Key Processes
To better illustrate the experimental and theoretical concepts, the following diagrams are provided.
Caption: Bioanalytical workflow for analyte quantification.
Caption: Compensation for matrix effects using a SIL-IS.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elearning.unite.it [elearning.unite.it]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Frontiers | Development and validation of two bioanalysis methods for the determination of etimicin in human serum and urine by liquid chromatography-tandem mass spectrometry: Applications to a human pharmacokinetic and breakpoint study [frontiersin.org]
A Comparative Guide to Undecylamine-d23 and C13-Labeled Undecylamine for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Core Principles of Isotopic Labeling
Isotope labeling is a technique where atoms in a molecule are replaced by their isotopes to act as tracers or internal standards in experimental studies.[1] For undecylamine (B147597), a long-chain primary amine used in nanoparticle synthesis and as a surface ligand, stable isotopes like deuterium (B1214612) (²H or d) and carbon-13 (¹³C) are commonly employed.[1][2] These labeled compounds are invaluable in drug metabolism, pharmacokinetics, and quantitative proteomics, primarily when used with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3]
Quantitative Data Summary
The selection between Undecylamine-d23 and C13-labeled undecylamine hinges on several key performance parameters that can significantly impact experimental outcomes. The following table summarizes these critical differences.
| Feature | This compound | C13-Labeled Undecylamine | Rationale & Implications |
| Chemical Structure | Hydrogen atoms are replaced with deuterium (²H). | One or more Carbon-12 atoms are replaced with Carbon-13 (¹³C). | The fundamental difference in isotopic substitution leads to variations in physicochemical properties. |
| Mass Shift | +23 Da (for fully deuterated) | Variable (e.g., +1 to +11 Da depending on the number of ¹³C atoms) | Both provide a clear mass shift for distinction from the unlabeled analyte in a mass spectrometer. |
| Chromatographic Co-elution | Prone to partial chromatographic separation from the unlabeled analyte (isotopic effect).[2][4] | Co-elutes perfectly with the unlabeled analyte.[5] | This is a critical advantage for ¹³C-labeled standards. Co-elution ensures that the analyte and internal standard experience identical matrix effects during LC-MS analysis, leading to higher accuracy and precision.[5] The chromatographic shift in deuterated compounds can lead to quantification errors.[6] |
| Isotopic Stability | Deuterium atoms, particularly on heteroatoms or activated carbons, can be susceptible to back-exchange with hydrogen in protic solvents or under certain metabolic conditions. | The ¹³C-label is incorporated into the carbon backbone, making it exceptionally stable with no risk of isotopic exchange. | The high stability of the C-C bond in ¹³C-labeled compounds ensures the integrity of the label throughout sample preparation and analysis. |
| Synthesis & Cost | Generally less complex and less expensive to synthesize. | Synthesis is often more complex, and the cost of ¹³C starting materials is significantly higher.[7] | The choice may be influenced by budget and the availability of the specific labeled compound. |
| Matrix Effects Compensation | Less effective due to potential chromatographic separation from the analyte. | Highly effective due to perfect co-elution with the analyte. | Superior compensation for ion suppression or enhancement in complex biological matrices is a key benefit of ¹³C-labeled standards. |
Experimental Protocols
The primary application for both this compound and C13-labeled undecylamine in drug development and research is as an internal standard for quantitative analysis by isotope dilution mass spectrometry (IDMS), typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Quantification of Unlabeled Undecylamine in a Biological Matrix using an Isotopically Labeled Internal Standard
1. Objective: To accurately quantify the concentration of unlabeled undecylamine in a plasma sample using either this compound or C13-labeled undecylamine as an internal standard.
2. Materials:
-
Unlabeled Undecylamine (analyte)
-
This compound or C13-labeled undecylamine (internal standard - IS)
-
Human plasma (or other biological matrix)
-
Acetonitrile (ACN) with 0.1% formic acid (protein precipitation and mobile phase)
-
Water with 0.1% formic acid (mobile phase)
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase C18 HPLC column
3. Standard Preparation:
-
Prepare a stock solution of the unlabeled undecylamine and the chosen IS (this compound or C13-labeled undecylamine) in methanol (B129727) or ACN at 1 mg/mL.
-
Create a series of calibration standards by spiking known concentrations of the unlabeled undecylamine into the biological matrix.
-
Prepare a working solution of the IS at a fixed concentration (e.g., 100 ng/mL) in ACN.
4. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples to room temperature.
-
To 100 µL of each plasma sample (calibrators, quality controls, and unknowns), add 10 µL of the IS working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold ACN with 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: ACN + 0.1% Formic Acid
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Positive ESI Mode):
-
Optimize the MS parameters by infusing pure solutions of the analyte and IS.
-
Select precursor and product ions for Multiple Reaction Monitoring (MRM).
-
Unlabeled Undecylamine: e.g., m/z 172.2 -> [product ion]
-
This compound: e.g., m/z 195.4 -> [product ion]
-
C13-labeled Undecylamine (e.g., ¹³C₆): e.g., m/z 178.2 -> [product ion]
-
-
Set parameters for collision energy, declustering potential, and other source settings to maximize signal intensity.
-
6. Data Analysis:
-
Integrate the peak areas for the analyte and the IS in each sample.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
-
Determine the concentration of undecylamine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Experimental Workflow: Nanoparticle Surface Functionalization
Undecylamine is frequently used as a capping agent and for surface functionalization of nanoparticles, which is a critical process in the development of nanomaterials for various applications, including drug delivery.[8] The following diagram illustrates a typical workflow for this process.
References
- 1. benchchem.com [benchchem.com]
- 2. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient labeling of organic molecules using 13C elemental carbon: universal access to 13C2-labeled synthetic building blocks, polymers and pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Navigating Regulatory Landscapes: A Comparative Guide to the Use of Deuterated Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes in biological matrices is a critical aspect of drug discovery and development. The choice of an appropriate internal standard (IS) is paramount for robust bioanalytical method validation, ensuring data integrity for regulatory submissions. Among the various types of internal standards, deuterated standards, such as Undecylamine-d23, are widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis.[1][2][3][4] This guide provides a comprehensive comparison of deuterated internal standards with other alternatives, supported by experimental data and detailed protocols in alignment with regulatory expectations from authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, adopted by the FDA, provides a harmonized framework for ensuring the quality and consistency of bioanalytical data.[1][2][5] A central tenet of these guidelines is the use of a suitable internal standard to correct for variability during the analytical process, including sample extraction, handling, and instrument response.[2][6]
Comparison of Internal Standard Performance
Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are the preferred choice in liquid chromatography-mass spectrometry (LC-MS) bioanalysis.[2][3][5] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively track the analyte throughout the entire analytical process, thereby compensating for variations in extraction recovery, matrix effects, and instrument response.[3][7][8] Structural analogs, while also used, may not perfectly mimic the analyte's behavior, potentially leading to less accurate and precise results.[9]
Below is a table summarizing the expected performance comparison between a deuterated internal standard like this compound and a structural analog internal standard.
| Parameter | Deuterated Internal Standard (e.g., this compound) | Structural Analog Internal Standard | Regulatory Acceptance Criteria (Based on FDA & ICH M10) |
| Selectivity | High: Minimal to no interference from endogenous matrix components. | Moderate to High: Potential for cross-reactivity or co-elution with matrix components. | Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS.[1][7] |
| Matrix Effect | Low: Co-elution with the analyte allows for effective compensation of ion suppression or enhancement. | Variable: Differences in physicochemical properties can lead to differential matrix effects between the analyte and the IS. | The coefficient of variation (CV) of the internal standard-normalized matrix factor should not be greater than 15%.[1][7] |
| Extraction Recovery | High and Consistent: Behaves nearly identically to the analyte during sample preparation. | Variable: May not consistently track the analyte's recovery across different samples and concentrations. | The recovery of the analyte and the IS should be consistent, precise, and reproducible.[10] |
| Precision | High: Typically results in lower variability (CV%) in quality control (QC) samples. | Moderate to High: May exhibit higher variability due to less effective compensation for analytical variations. | The precision (%CV) should not exceed 15% for QC samples, except for the LLOQ, where it should not exceed 20%.[10] |
| Accuracy | High: Provides a more accurate determination of the analyte concentration. | Moderate to High: Potential for bias in measurements due to inconsistent compensation. | The mean accuracy should be within ±15% of the nominal concentrations for QC samples, except for the LLOQ, where it should be within ±20%.[11] |
Experimental Protocols
Detailed and robust experimental design is crucial for the successful validation of a bioanalytical method using a deuterated internal standard. The following are key experimental protocols based on regulatory guidelines.
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the deuterated internal standard without interference from endogenous matrix components.[1][11]
Protocol:
-
Obtain at least six different sources of the blank biological matrix (e.g., plasma, urine).
-
Process one set of blank matrix samples without the analyte or the internal standard.
-
Process a second set of blank matrix samples spiked only with the deuterated internal standard.
-
Process a third set of matrix samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the deuterated internal standard.
-
Analyze the processed samples using the developed LC-MS/MS method.
Acceptance Criteria:
-
The response of any interfering peak in the blank matrix at the retention time of the analyte should be ≤ 20% of the response of the LLOQ.[1]
-
The response of any interfering peak at the retention time of the deuterated internal standard should be ≤ 5% of its response in the spiked samples.[1]
Objective: To assess the potential for ion suppression or enhancement on the analyte and the deuterated internal standard from the biological matrix.[2][3]
Protocol:
-
Obtain at least six different sources of the blank biological matrix.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and deuterated internal standard prepared in a neat solution (e.g., mobile phase) at low and high concentrations.
-
Set B (Post-Extraction Spike): Extract blank matrix from each source. After the final extraction step, spike the resulting extract with the analyte and deuterated internal standard at the same low and high concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix from each source with the analyte and deuterated internal standard at low and high concentrations before extraction.
-
-
Analyze all three sets of samples.
-
Calculate the matrix factor (MF) and the internal standard-normalized matrix factor (IS-normalized MF).
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix sources should be ≤ 15%.[7][8]
Objective: To evaluate the stability of the analyte and the deuterated internal standard in the biological matrix under various storage and handling conditions.[3][11]
Protocol:
-
Prepare quality control (QC) samples at low and high concentrations in the biological matrix.
-
Subject the QC samples to various conditions, including:
-
Freeze-Thaw Stability: At least three cycles of freezing (at the intended storage temperature, e.g., -20°C or -80°C) and thawing to room temperature.[3]
-
Short-Term (Bench-Top) Stability: Storage at room temperature for a duration that mimics the expected sample handling time.[3]
-
Long-Term Stability: Storage at the intended storage temperature for a period equal to or longer than the expected duration of sample storage in a study.
-
-
Analyze the stability samples and compare the concentrations to freshly prepared QC samples.
Acceptance Criteria: The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.[2]
Workflow and Pathway Diagrams
To visualize the experimental and logical workflows, the following diagrams are provided in the DOT language for Graphviz.
Caption: Bioanalytical Workflow Using a Deuterated Internal Standard.
Caption: Key Validation Parameters and Regulatory Acceptance Criteria.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fda.gov [fda.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Application of Deuterated vs. Analog Internal Standards in Clinical Bioanalysis
Introduction:
In modern clinical research, particularly in pharmacokinetic and metabolic studies, the precise quantification of analytes in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity and specificity.[1][2] A critical component of a robust LC-MS/MS bioanalytical method is the use of an internal standard (ISTD) to correct for variability during sample processing and analysis.[2][3]
The ideal ISTD is a stable isotope-labeled (SIL) version of the analyte, such as a deuterated compound.[3][4] These standards co-elute with the analyte and exhibit nearly identical behavior during extraction and ionization, thereby providing the most accurate correction for matrix effects and other sources of error.[2][4][5] However, SIL standards are not always available or may be cost-prohibitive for high-throughput screening.[2] In such cases, a structural analog is often used as an alternative.
This guide provides a comparative analysis of the performance of a deuterated internal standard versus a structural analog internal standard in a representative clinical research scenario. While direct clinical case studies for the specific compound Undecylamine-d23 are not available in published literature, this guide uses a hypothetical long-chain amine analyte to illustrate the principles and performance differences relevant to researchers, scientists, and drug development professionals.
Hypothetical Case Study: Quantifying "Analyte X" in Human Plasma
-
Objective: To determine the pharmacokinetic profile of a novel long-chain amine drug, "Analyte X," in human plasma samples from a Phase I clinical trial.
-
Analyte: Analyte X (a C11 primary amine, structurally similar to undecylamine).
-
Method: LC-MS/MS.
-
Internal Standards for Comparison:
-
Analyte X-d23 (SIL ISTD): The deuterated form of Analyte X.
-
Analog ISTD: A structurally similar compound with a different alkyl chain length (e.g., a C9 primary amine).
-
Experimental Protocols
A detailed methodology was followed for plasma sample preparation and analysis. The workflow is designed to isolate the analyte from complex biological matrices for accurate quantification.
1. Sample Preparation: Protein Precipitation
-
Aliquoting: 100 µL of human plasma (from calibration standards, quality controls, or study samples) is aliquoted into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: 10 µL of the working ISTD solution (either Analyte X-d23 or Analog ISTD) is added to each tube.
-
Precipitation: 400 µL of ice-cold acetonitrile (B52724) is added to precipitate plasma proteins.
-
Vortexing: The samples are vortexed for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: The tubes are centrifuged at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: 300 µL of the clear supernatant is carefully transferred to a clean autosampler vial.
-
Injection: 5 µL of the supernatant is injected into the LC-MS/MS system.[5]
2. LC-MS/MS Conditions
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MS Detection: Multiple Reaction Monitoring (MRM).
-
Analyte X Transition: e.g., m/z 172.3 -> 155.2
-
Analyte X-d23 Transition: e.g., m/z 195.5 -> 178.4
-
Analog ISTD Transition: e.g., m/z 144.2 -> 127.1
-
Data Presentation: Performance Comparison
The performance of the two internal standards was evaluated based on their ability to compensate for matrix effects and variability in extraction recovery. Ion suppression, a common matrix effect, was intentionally induced in a subset of samples to assess ISTD trackability.
| Performance Metric | Method with Analyte X-d23 (SIL ISTD) | Method with Analog ISTD | Comment |
| Calibration Curve Linearity (r²) | > 0.998 | > 0.995 | Both methods show good linearity, but the SIL ISTD is slightly better. |
| Accuracy (% Bias) | -2.5% to +3.1% | -12.8% to +14.5% | The SIL ISTD provides significantly higher accuracy, especially at the lower limits of quantification. |
| Precision (% CV) | < 4.5% | < 13.2% | The SIL ISTD method demonstrates superior precision and reproducibility. |
| Extraction Recovery (%) | 85 ± 5% | 78 ± 9% | The recovery of the Analog ISTD is less consistent than the SIL ISTD. |
| Matrix Effect (% CV of ISTD Response) | 6.2% | 25.8% | The SIL ISTD response is highly stable across different plasma lots, indicating excellent compensation for matrix effects. The Analog ISTD shows significant variability.[2][3] |
| Accuracy in Ion Suppression Samples | -4.1% | -35.7% | The SIL ISTD accurately corrects for signal loss due to ion suppression, while the Analog ISTD fails to track the analyte, leading to significant underestimation.[2] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow, from sample receipt to final data analysis.
Logical Superiority of SIL Internal Standards
This diagram explains the logical basis for why stable isotope-labeled internal standards provide more accurate quantification in the presence of experimental variability.
Conclusion
The data clearly demonstrates the superiority of using a stable isotope-labeled internal standard (Analyte X-d23) over a structural analog for the quantification of Analyte X in a clinical research setting. The deuterated standard co-elutes and behaves almost identically to the analyte, providing robust correction for variations in sample extraction and, most critically, for unpredictable matrix effects like ion suppression.[4][5] This results in significantly improved accuracy, precision, and overall data reliability.
While a structural analog can be a viable alternative when a SIL standard is unavailable, researchers must be aware of the potential for compromised data quality.[2] The analog's different physicochemical properties can lead it to behave differently during sample processing and ionization, resulting in poor tracking of the analyte and introducing significant bias into the final concentration values. Therefore, for pivotal clinical studies requiring the highest level of data integrity, the use of a deuterated internal standard is strongly recommended and is considered the industry gold standard.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
The Use of Undecylamine-d23 as an Internal Standard: A Methodological Overview
The selection of an appropriate internal standard is a critical step in the development of robust and reliable analytical methods, particularly in the field of mass spectrometry. An ideal internal standard mimics the analyte's behavior throughout sample preparation and analysis, correcting for variations in extraction recovery, matrix effects, and instrument response. Stable isotope-labeled (SIL) compounds are widely regarded as the gold standard for internal standards in quantitative mass spectrometry due to their near-identical physicochemical properties to the analyte of interest. Undecylamine-d23, a deuterated form of undecylamine (B147597), represents such a standard for the quantification of its non-labeled counterpart and other structurally related primary amines.
This guide provides a methodological overview of the use of this compound as an internal standard. Due to a lack of direct comparative studies in publicly available literature, this document focuses on the established principles of using SIL internal standards and provides a framework for their evaluation.
General Experimental Workflow
The use of a stable isotope-labeled internal standard like this compound typically follows a standardized workflow in a bioanalytical setting, such as the quantification of a target amine in a biological matrix. The process begins with the spiking of the internal standard into the sample, followed by extraction, chromatographic separation, and detection by mass spectrometry.
Caption: General workflow for bioanalysis using a stable isotope-labeled internal standard.
Key Considerations for Evaluation
When evaluating this compound or any SIL internal standard, several key performance characteristics must be assessed. The following table outlines these parameters and the typical acceptance criteria as per regulatory guidelines (e.g., FDA, EMA).
| Parameter | Experimental Protocol | Acceptance Criteria |
| Purity | The isotopic and chemical purity of the this compound standard should be determined. This is typically done by the manufacturer and reported on the Certificate of Analysis. Mass spectrometry can be used to confirm the isotopic distribution and absence of unlabeled undecylamine. | Isotopic purity should be high (typically >98%) to prevent contribution to the analyte signal. The amount of unlabeled analyte should not significantly affect the accuracy of the assay at the Lower Limit of Quantification (LLOQ). |
| Co-elution | The internal standard and the analyte should be chromatographically resolved from matrix interferences but should ideally co-elute to ensure they experience the same ionization conditions. This is assessed by injecting the analyte and internal standard separately and together into the LC-MS/MS system. | The retention times of the analyte and this compound should be very similar, with the peak shapes being symmetrical and consistent across the calibration range. |
| Matrix Effect | The effect of the sample matrix on the ionization of the analyte and internal standard is evaluated. This is typically done by comparing the response of the analyte and internal standard in a neat solution versus a post-extraction spiked matrix sample from at least six different sources. | The internal standard-normalized matrix factor should be consistent across the different lots of matrix, with a coefficient of variation (CV) of ≤15%. |
| Recovery | The extraction efficiency of the analyte and internal standard is determined by comparing the peak areas from pre-extraction spiked samples to post-extraction spiked samples. | The recovery of the analyte and this compound does not need to be 100%, but it should be consistent, precise, and similar for both compounds across the concentration range. |
Hypothetical Performance Comparison
While direct comparative data for this compound is scarce, we can outline a hypothetical comparison against other potential internal standards for the quantification of undecylamine. The choice of a comparator is crucial; alternatives could include a shorter-chain deuterated amine (e.g., Octylamine-d17) or a structurally analogous compound (e.g., a non-amine compound with similar retention).
| Internal Standard | Expected Co-elution with Undecylamine | Potential for Differential Matrix Effects | Rationale for Selection/Rejection |
| This compound | Ideal. Due to the identical chemical structure, co-elution is expected under most chromatographic conditions. | Low. As a SIL IS, it is expected to track the analyte closely, minimizing differential matrix effects. | Gold Standard. The most appropriate choice for accurate quantification. |
| Octylamine-d17 | Partial. Being a shorter alkyl chain, it will likely have a shorter retention time on a reversed-phase column. | Moderate. Differences in hydrophobicity could lead to differential interactions with matrix components during extraction and ionization. | Sub-optimal. May not adequately compensate for analyte variability if chromatographic separation is significant. |
| Dodecylamine-d25 | Partial. Being a longer alkyl chain, it will likely have a longer retention time on a reversed-phase column. | Moderate. Similar to the shorter chain amine, differences in physicochemical properties can lead to differential matrix effects. | Sub-optimal. May not be a suitable internal standard if the retention time difference is too large. |
| Structural Analog (Non-amine) | Variable. Co-elution is not guaranteed and would need to be carefully optimized. | High. Different functional groups can lead to significant differences in ionization efficiency and susceptibility to matrix effects. | Not Recommended. Should only be considered if a SIL internal standard is unavailable. |
Logical Framework for IS Selection
The decision to use this compound as an internal standard should be based on a logical evaluation of its properties relative to the analytical method's requirements.
Caption: Decision-making process for internal standard selection.
Safety Operating Guide
Safe Disposal of Undecylamide-d23: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Undecylamine-d23, a deuterated form of the corrosive and environmentally hazardous compound Undecylamine. Adherence to these protocols is critical for minimizing risk and maintaining a safe research environment.
Hazard Profile and Safety Summary
This compound, like its non-deuterated counterpart, is classified as a hazardous substance, primarily due to its corrosivity, acute oral toxicity, and severe toxicity to aquatic life.[1] It is crucial to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE).[1]
| Hazard Classification | GHS Category | Pictogram |
| Acute Toxicity, Oral | Category 3 | ☠️ |
| Skin Corrosion | Category 1B | corrosive |
| Serious Eye Damage | Category 1 | corrosive |
| Acute Aquatic Hazard | Category 1 | môi trường |
| Chronic Aquatic Hazard | Category 1 | môi trường |
This table summarizes the primary hazard classifications for Undecylamine.
Proper Disposal Protocol for this compound Waste
All waste containing this compound must be treated as hazardous chemical waste.[2] Under no circumstances should this chemical be disposed of down the drain or in regular garbage , as it is very toxic to aquatic life.[2]
Step 1: Designate and Label a Waste Container
-
Select a robust, leak-proof container with a secure screw-top cap that is chemically compatible with amines.
-
Before use, affix a "Hazardous Waste" label to the container.
-
Clearly write "this compound Waste" and list any other solvents or chemicals present in the mixture with their approximate percentages.[2]
Step 2: Accumulate Waste
-
Add this compound waste to the designated container.
-
Keep the container securely sealed at all times, except when adding new waste.[2]
-
Store the container in a designated satellite accumulation area within the laboratory.[2]
Step 3: Storage Pending Disposal
-
Store the waste container in a cool, well-ventilated area away from heat sources and ignition.[1][2]
-
Crucially, segregate this compound waste from incompatible materials , such as strong oxidizing agents, acids, copper, chromium, iron, and their salts, to prevent hazardous reactions.[2]
Step 4: Arrange for Professional Disposal
-
Once the container is full or ready for disposal, arrange for its collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2]
Disposal of "Empty" this compound Containers
Containers that held this compound are not truly empty and must be treated as hazardous waste until properly decontaminated.[2]
Experimental Protocol: Triple-Rinse Decontamination
-
First Rinse: Add a suitable solvent (e.g., ethanol (B145695) or acetone) to the "empty" container, ensuring the solvent contacts all interior surfaces. Securely cap and agitate the container.
-
Collect Rinsate: Decant the solvent rinsate into the designated hazardous waste container for this compound.[2]
-
Repeat: Perform two additional rinses with fresh solvent, collecting the rinsate each time.
-
Final Disposal: After the triple-rinse, deface or remove the original chemical label. The decontaminated container can then be disposed of as non-hazardous waste or recycled according to institutional policies.[2]
Spill Management Procedures
In the event of a small spill (<100 mL) in a well-ventilated area:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure adequate ventilation, using a fume hood if the spill is contained within it.
-
Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Using non-sparking tools, carefully collect the contaminated absorbent material and place it into a designated, leak-proof container for hazardous waste.[2]
-
Decontaminate: Clean the spill surface with soap and water. Collect all cleaning materials (e.g., sponges, paper towels) and the decontamination rinse water as hazardous waste.[2]
-
Dispose: Seal and label the hazardous waste container and arrange for its disposal through your institution's EHS department.[2]
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Undecylamine-d23
This guide provides critical safety, handling, and disposal information for Undecylamine-d23, tailored for researchers, scientists, and drug development professionals. Given that the primary hazards of a deuterated compound are driven by its non-deuterated counterpart, this information is based on the known safety profile of Undecylamine.
I. Hazard Identification and Classification
Undecylamine is classified as a hazardous substance under the Globally Harmonized System (GHS).[1] Its primary dangers include corrosivity, acute oral toxicity, and severe environmental toxicity.[1]
Table 1: GHS Hazard Classification for Undecylamine [1]
| Hazard Classification | GHS Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | ❗ | Danger | H302: Harmful if swallowed. |
| Skin Corrosion | Category 1B | corrosive | Danger | H314: Causes severe skin burns and eye damage. |
| Acute Aquatic Toxicity | Category 1 | Ambiental | Danger | H400: Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | Category 1 | Ambiental | Danger | H410: Very toxic to aquatic life with long lasting effects. |
The following diagram illustrates the relationship between the chemical's properties and its GHS hazard classifications.
Caption: Relationship between this compound's identity and its primary GHS hazards.
II. Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound due to its hazardous nature.[2] The minimum required PPE is summarized below.
Table 2: Required Personal Protective Equipment (PPE) for Handling this compound [1][2]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield.[1][2] | Protects against splashes that can cause severe eye damage.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).[2] Chemical-resistant apron or lab coat.[1] Closed-toe shoes.[1] | Prevents skin contact which causes severe chemical burns.[1][2] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with a multi-purpose/ABEK filter.[1] | Required when vapors or aerosols are generated or if ventilation is inadequate to protect against inhalation of irritating and harmful vapors.[1] |
III. Operational and Handling Plan
Strict protocols must be followed when handling and storing this compound.[1]
A. Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control.[1][2]
-
Safety Equipment: Ensure a fully functional eyewash station and safety shower are readily accessible in the immediate work area.[2]
B. Handling Procedures:
-
Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS). Ensure all necessary PPE is available and in good condition.[2]
-
Dispensing: Transfer or dispense the chemical slowly and carefully to avoid splashing or creating aerosols.[2] Use non-sparking tools and take precautions against static discharge.[1]
-
General Practices: Do not eat, drink, or smoke in areas where the chemical is handled.[1] Avoid all personal contact with the substance.[1]
C. Storage:
-
Store in a designated corrosives area.[1]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
Keep away from heat, open flames, hot surfaces, and other sources of ignition.[1]
-
Incompatible Materials: Avoid contact with acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[1]
IV. First Aid and Emergency Procedures
Immediate action is crucial in case of exposure.
Table 3: First Aid Measures for this compound Exposure [1]
| Exposure Route | First Aid Procedure |
| Inhalation | Move victim to fresh air. If not breathing, give artificial respiration. Seek IMMEDIATE medical attention. |
| Skin Contact | Immediately flush with water for at least 15 minutes. Remove contaminated clothing. Seek IMMEDIATE medical attention. |
| Eye Contact | Immediately flush with water for at least 15 minutes. Seek IMMEDIATE medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek IMMEDIATE medical attention. |
The following decision tree outlines the first aid response to an exposure event.
Caption: Decision tree for first aid response to this compound exposure.
Fire-Fighting Measures:
-
Undecylamine is a combustible liquid.[1]
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO2).[1]
-
Hazards: Vapors are heavier than air and may form explosive mixtures with air at elevated temperatures.[1] Thermal decomposition can release hazardous combustion products like nitrogen oxides (NOx) and carbon monoxide (CO).[1]
V. Disposal Plan
All this compound waste must be treated as hazardous chemical waste.[3]
A. Waste Collection:
-
Designate a Container: Use a sturdy, leak-proof, and chemically compatible container with a secure screw-top cap.[3]
-
Labeling: Before use, affix a "Hazardous Waste" label, clearly writing "this compound" and listing any other components of the waste mixture.[3]
-
Accumulation: Keep the waste container in a designated satellite accumulation area, tightly sealed when not in use.[3]
B. Spill Cleanup:
-
For small spills, absorb the liquid with an inert material such as sand, earth, or vermiculite.[1]
-
Using spark-proof tools, collect the contaminated absorbent material into a designated hazardous waste container.[3]
-
Decontaminate the spill surface with soap and water, collecting all cleaning materials as hazardous waste.[3]
C. "Empty" Container Disposal:
-
"Empty" containers that held this compound must be treated as hazardous waste as they retain chemical residue.[3]
-
Triple-Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol (B145695) or acetone).[3]
-
Collect the rinsate as hazardous waste.[3]
-
After triple-rinsing, deface the original label, and the container can be disposed of as non-hazardous waste or recycled according to institutional policies.[3]
Important Note: Never dispose of this compound down the drain, as it is very toxic to aquatic life.[3]
VI. Physical and Chemical Properties
Understanding the physical and chemical properties is foundational to safe handling.
Table 4: Physical and Chemical Properties of Undecylamine [1][2][4]
| Property | Value |
| Molecular Formula | C₁₁H₂₅N |
| Molecular Weight | 171.32 g/mol |
| Appearance | Clear, colorless to almost colorless liquid |
| Melting Point | 15-17 °C (59-62.6 °F) |
| Boiling Point | 106-107 °C @ 8 mm Hg |
| Density | 0.796 g/mL at 25 °C |
| Flash Point | 92 °C (197.6 °F) - Closed Cup |
| pKa | 10.63 at 25 °C |
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
